1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Beschreibung
Eigenschaften
IUPAC Name |
1-cyclopentyl-5-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-8-10-6-7-11-12(10)9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAUHBBXWAUUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NN1C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to Elucidating the Mechanism of Action for Novel Pyrazole-Based Compounds: A Case Study of 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Foreword: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved therapeutics. These five-membered heterocyclic compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic effects. Drugs such as Celecoxib (a COX-2 inhibitor) and Crizotinib (a kinase inhibitor) highlight the therapeutic versatility of this chemical motif.
This guide addresses the novel compound 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole . As of the date of this publication, its specific molecular mechanism of action is not described in the public scientific literature. Therefore, this document serves as an in-depth technical guide for researchers and drug development professionals, outlining a systematic and robust workflow to identify its biological target(s), validate engagement, and delineate the downstream signaling pathways. We will leverage established knowledge of the broader pyrazole class to inform a hypothesis-driven investigation, providing field-proven protocols and data interpretation frameworks.
Foundational Analysis: Hypothesis Generation for Potential Targets
Given the structural features of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole and the extensive history of related compounds, we can formulate initial hypotheses regarding its potential biological targets. The pyrazole core is a bioisostere for various aromatic systems and is adept at forming key interactions, such as hydrogen bonds and hydrophobic contacts, within protein binding pockets.
Potential Target Classes:
-
Protein Kinases: A significant number of pyrazole-containing drugs are kinase inhibitors. The N-1 and N-2 atoms of the pyrazole ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. Targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Cyclin-Dependent Kinases (CDKs).
-
Cyclooxygenase (COX) Enzymes: The diaryl-heterocycle structure is classic for COX-2 inhibitors like Celecoxib. While our target compound is not a diaryl derivative, the substituted pyrazole core warrants investigation into this pathway, which is central to inflammation.
-
Other Enzymes and Receptors: The pyrazole scaffold is also found in drugs targeting a variety of other proteins, such as monoamine oxidase (MAO) for antidepressant effects or cannabinoid receptors (CB1) as seen with Rimonabant.
This initial analysis allows for the design of a targeted, yet comprehensive, screening strategy to identify the compound's primary mechanism of action.
A Multi-Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation
We propose a three-phase workflow designed to systematically identify and validate the molecular target and its functional consequences. This workflow ensures that each step is self-validating, building a robust body of evidence.
Figure 1: A multi-phase workflow for MoA elucidation.
Phase 1: Broad Screening for Target Identification
The initial objective is to cast a wide net to identify potential biological targets. This is achieved through parallel screening approaches.
-
Biochemical Screening: The compound is tested against a large, commercially available panel of purified enzymes or receptors. Given the profile of pyrazoles, a kinase panel (e.g., Eurofins' KinaseProfiler™) is a logical starting point. This provides direct evidence of interaction with isolated proteins.
-
Phenotypic Screening: The compound is applied to various cultured cell lines representing different diseases (e.g., cancer cell lines, inflammatory models) to observe a whole-cell effect, such as inhibition of proliferation, induction of apoptosis, or reduction of inflammatory markers. A positive "hit" in a phenotypic screen provides a functional context for the biochemical findings.
Phase 2: Hit-to-Target Validation
Any "hits" from Phase 1 must be rigorously validated to confirm they are not artifacts and to quantify the interaction. This phase is critical for building confidence in a potential target.
-
Dose-Response Assays: The initial hit is confirmed by generating a full dose-response curve in the relevant biochemical or cell-based assay to determine potency (IC₅₀ or EC₅₀).
-
Direct Binding Confirmation: It is essential to prove the compound physically binds to the target protein.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of the binding interaction (kₐ, kₔ) and the binding affinity (Kₔ).
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kₔ) and stoichiometry.
-
-
Cellular Target Engagement: To be therapeutically relevant, the compound must engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard. It measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in cells or even tissues.
Phase 3: Delineating the Downstream Signaling Pathway
With a validated target, the final phase investigates the functional consequences of this interaction. If the target is a kinase, for example, we must identify which downstream pathways are modulated.
-
Western Blotting: This technique is used to measure changes in the phosphorylation state of key downstream effector proteins in a signaling cascade after treating cells with the compound.
-
Reporter Gene Assays: These assays are used to measure the activity of transcription factors that are regulated by the signaling pathway .
-
Transcriptomics (RNA-seq): A global, unbiased view of how the compound alters gene expression can provide profound insights into its broader biological effects and confirm the modulation of the target pathway.
Key Experimental Protocols & Data Presentation
To ensure scientific integrity, all protocols must be robust and self-validating. Below are examples of a core protocol and how quantitative data should be structured.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole with a candidate protein (e.g., "Kinase X") in intact cells.
Methodology:
-
Cell Culture: Grow a relevant cell line (e.g., A549 lung carcinoma) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound (e.g., at 10x the IC₅₀) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the heated lysates at high speed (20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein ("Kinase X") remaining at each temperature point via Western Blot or ELISA.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble Kinase X will decrease as the temperature increases. In the compound-treated samples, the binding of the compound will stabilize Kinase X, resulting in a shift of the melting curve to higher temperatures.
Data Presentation: Quantitative Summary
All quantitative data must be presented clearly for comparison.
Table 1: Hypothetical Target Validation Data for Compound XYZ
| Assay Type | Target Protein | Parameter | Value |
|---|---|---|---|
| Biochemical Assay | Kinase X | IC₅₀ | 75 nM |
| Cell Proliferation | A549 Cells | GI₅₀ | 250 nM |
| Direct Binding (SPR) | Kinase X | Kₔ | 55 nM |
| Target Engagement (CETSA) | Kinase X | ΔTₘ | +4.2 °C |
Visualization of a Hypothetical Signaling Pathway
Assuming our workflow identified the compound as an inhibitor of a hypothetical "Kinase X" that is upstream of the MAP Kinase pathway, the mechanism could be visualized as follows.
Figure 2: Hypothetical signaling pathway inhibited by the compound.
Conclusion and Authoritative Grounding
This guide outlines a comprehensive, industry-standard workflow for elucidating the mechanism of action of a novel compound like 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. By starting with broad, unbiased screening and progressively applying more specific, rigorous validation techniques, researchers can confidently identify and characterize a compound's molecular target. The process moves from asking "What does the compound do?" to "What does it bind to?" and finally, "How does that binding event cause a cellular effect?". This systematic approach is fundamental to modern drug discovery, ensuring that development programs are built on a solid, mechanistically-sound foundation. The versatility of the pyrazole scaffold suggests a high probability of identifying a therapeutically relevant target, continuing this molecule class's legacy of clinical success.
References
-
Title: Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents Source: Technology Networks URL: [Link]
-
Title: Target Validation in Drug Discovery Source: Sygnature Discovery URL: [Link]
-
Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]
-
Title: Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors Source: Hilaris Publisher URL: [Link]
-
Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers URL: [Link]
-
Title: Target identification and validation in research Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation Source: PubMed URL: [Link]
-
Title: From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy Source: PubMed URL: [Link]
-
Title: Navigating Phase 1: Target Identification and Validation in Drug Discovery Source: Crown Bioscience URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]
-
Title: Target Identification & Validation in Drug Discovery Source: Technology Networks URL: [Link]
-
Title: Target Identification and Validation in Drug Discovery Source: Chemspace URL: [Link]
-
Title: Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). Source: ResearchGate URL: [Link]
-
Title: Pyrazole Derivatives as Selective COX-2 Inhibitors Source: ResearchGate URL: [Link]
-
Title: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects Source: Taylor & Francis Online URL: [Link]
-
Title: Elucidating Compound Mechanism of Action by Network Perturbation Analysis Source: PMC - NIH URL: [Link]
-
Title: Unlocking the mechanism of action: a cost-effective flow cytometry approach for accelerating antimicrobial drug development Source: ResearchGate URL: [Link]
-
Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding Source: PMC URL: [Link]
-
Title: Elucidating Compound Mechanism of Action by Network Perturbation Analysis Source: PubMed URL: [Link]
-
Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding Source: Sensus Impact (Silverchair) URL: [Link]
The Discovery and Enduring Legacy of Pyrazole Derivatives: An In-Depth Technical Guide
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles are a class of five-membered heterocyclic aromatic organic compounds characterized by a diazole ring structure containing three carbon atoms and two adjacent nitrogen atoms[1]. While incredibly rare in nature, the synthetic pyrazole scaffold has become a "privileged structure" in modern medicinal chemistry and drug development[1][2]. The unique physicochemical properties of the pyrazole ring—including its capacity for hydrogen bonding, its metabolic stability, and its tautomerism—make it an ideal pharmacophore for interacting with diverse biological targets, ranging from cyclooxygenase enzymes to intracellular tyrosine kinases[1][3].
Historical Genesis: Ludwig Knorr and the Birth of Antipyrine
The history of pyrazole chemistry is deeply intertwined with the birth of the modern pharmaceutical industry. In 1883, the German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives to discover new antipyretic (fever-reducing) agents[1][4]. During his experiments involving the condensation of phenylhydrazine with ethyl acetoacetate, Knorr serendipitously synthesized a novel heterocyclic compound[5].
He named this new class of compounds "pyrazole" and identified the specific derivative as 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, which he trademarked as Antipyrine (phenazone)[1][6]. Antipyrine exhibited potent analgesic, antipyretic, and antirheumatic activities, becoming one of the earliest synthetic organic compounds employed as a widespread medicine, long predating the modern regulatory era of drug discovery[1][5].
Core Synthetic Methodology: The Knorr Pyrazole Synthesis
The foundational method for constructing the pyrazole ring, developed by Knorr in 1883, remains a cornerstone of synthetic organic chemistry[5][7]. The reaction involves the condensation of a 1,3-dicarbonyl compound (or a β -ketoester) with a hydrazine derivative[7][8].
Mechanistic Causality
The reaction is driven by acid catalysis. The addition of an acid protonates the carbonyl oxygen of the 1,3-dicarbonyl, significantly enhancing its electrophilicity. This facilitates the initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine, forming a carbinolamine intermediate that rapidly dehydrates to a hydrazone[9][10]. The secondary nitrogen then attacks the remaining carbonyl group, driving an intramolecular cyclization. A final dehydration step yields the thermodynamically stable, aromatic pyrazole ring[9][11].
Standardized Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
To ensure a self-validating and reproducible workflow, the following protocol outlines the green-catalyzed synthesis of a standard pyrazole derivative[8].
Reagents & Materials:
-
Acetylacetone (1,3-dicarbonyl precursor)
-
Hydrazine hydrate (Nucleophile)
-
Ammonium chloride ( NH4Cl ) (Green acid catalyst)
-
Ethanol (Solvent)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 10 mmol of acetylacetone in 15 mL of ethanol.
-
Catalysis: Add 10 mol% of NH4Cl . Causality: The mild acidity of NH4Cl is sufficient to activate the carbonyl carbon without causing unwanted side reactions or requiring harsh, environmentally damaging mineral acids[8].
-
Nucleophilic Addition: Place the flask in an ice bath (0-5°C). Slowly add 10 mmol of hydrazine hydrate dropwise under vigorous stirring. Causality: The reaction is highly exothermic; controlled addition prevents solvent boil-off and suppresses the formation of polymeric byproducts[11].
-
Cyclization: Remove the ice bath and reflux the mixture at 80°C for 2-3 hours.
-
Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The reaction is complete when the starting material spot disappears.
-
Isolation: Pour the mixture into crushed ice. The crude 3,5-dimethylpyrazole will precipitate as a solid. Filter and recrystallize from hot water or ethanol.
-
Structural Confirmation: Perform FT-IR and 1H -NMR analysis. Self-Validation: The disappearance of the broad carbonyl stretch (~1710 cm −1 ) and the appearance of a sharp C=N stretch (~1550 cm −1 ) confirm successful cyclization and aromatization[8].
Workflow of the Knorr Pyrazole Synthesis highlighting key mechanistic intermediates.
Evolution of Pyrazole Drugs: From NSAIDs to Kinase Inhibitors
The COX-2 Era: Rational Design of Celecoxib
For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen were used to treat pain by inhibiting cyclooxygenase (COX) enzymes, which convert arachidonic acid into inflammatory prostaglandins[12][13]. However, traditional NSAIDs non-selectively inhibit both COX-1 (responsible for gastrointestinal mucosal protection) and COX-2 (induced during inflammation), leading to severe GI bleeding[14].
In the 1990s, the Searle division of Monsanto (led by John Talley) utilized the pyrazole scaffold to design Celecoxib (Celebrex), a highly selective COX-2 inhibitor[12][14].
-
Structure-Activity Relationship (SAR): The researchers discovered that a 1,5-diarylpyrazole moiety was critical for activity[12].
-
Mechanistic Selectivity: Celecoxib features a para-sulfamoylphenyl group at position 1 of the pyrazole ring[12][15]. COX-2 possesses a valine residue at position 523, creating a secondary hydrophilic side pocket. COX-1 has a bulkier isoleucine at this position, which sterically blocks this pocket. The sulfonamide group of celecoxib perfectly docks into the COX-2 specific pocket, achieving massive selectivity and sparing the GI tract[14].
Mechanism of selective COX-2 inhibition by celecoxib sparing homeostatic COX-1.
The Modern Era: Ruxolitinib and Kinase Inhibition
In contemporary oncology and immunology, the pyrazole ring has proven invaluable in the design of kinase inhibitors[16][17]. Ruxolitinib , developed by Incyte and Novartis, is a potent, orally available pyrazole derivative that selectively inhibits Janus Kinase 1 (JAK1) and JAK2[3][18].
Aberrant JAK/STAT signaling (often driven by the JAK2 V617F mutation) is a primary driver of myeloproliferative neoplasms (MPNs) such as myelofibrosis[3][18].
-
Binding Mechanism: Ruxolitinib acts as an ATP-competitive inhibitor. The nitrogen atoms of the pyrazole core form critical bidentate hydrogen bonds with the hinge region of the kinase domain (specifically with the backbone amide and carbonyl of target residues), locking the kinase in an inactive conformation and halting the phosphorylation of STAT proteins[3][16].
Ruxolitinib-mediated inhibition of the JAK/STAT signaling pathway.
Quantitative Data Summary
The following table summarizes the pharmacological evolution of pyrazole derivatives, highlighting the transition from early, non-selective agents to highly targeted modern therapeutics.
| Drug (Year) | Primary Target | Pharmacological Indication | Key Binding Affinity / IC 50 | Elimination Half-Life |
| Antipyrine (1883) | Non-selective COX | Analgesic, Antipyretic | N/A (Weak non-selective) | ~12 hours |
| Celecoxib (1998) | COX-2 (Selective) | Osteoarthritis, Rheumatoid Arthritis | COX-2: ~0.04 μ MCOX-1: >15 μ M | ~11 hours |
| Ruxolitinib (2011) | JAK1 / JAK2 | Myelofibrosis, Polycythemia Vera | JAK1: 3.3 nMJAK2: 2.8 nM | ~3 hours |
Conclusion
From Ludwig Knorr's accidental discovery of antipyrine in 1883 to the rational, structure-based design of modern blockbuster drugs like celecoxib and ruxolitinib, the pyrazole scaffold has demonstrated unparalleled versatility. The ability to finely tune the electronic and steric properties of the pyrazole ring through established methodologies like the Knorr synthesis ensures that this heterocycle will remain at the forefront of targeted drug discovery for decades to come.
References
- ajptonline.com - D.
- wikipedia.
- britannica.
- benchchem.
- ijpbs.
- researchgate.
- researchgate.
- nih.
- nih.
- jetir.
- acs.
- nih.
Sources
- 1. ajptonline.com [ajptonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 5. ijpbs.com [ijpbs.com]
- 6. sciensage.info [sciensage.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jetir.org [jetir.org]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tracing the origins of COX-2 inhibitors' structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Whitepaper: 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole in Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on privileged scaffolds. 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole (CAS: )[1] has emerged as a highly versatile building block. By combining the conformational rigidity of a cyclopentyl ring with the hydrogen-bonding potential of a methoxymethyl (MOM) group, this compound serves as an ideal core for developing kinase inhibitors, GPCR antagonists, and ion channel blockers. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and integration into high-throughput screening (HTS) workflows.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API). The properties of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole are summarized below.
| Property | Value | Implication for Drug Design |
| CAS Number | 1856021-86-7 | Unique identifier for procurement and regulatory tracking [1]. |
| Molecular Formula | C10H16N2O | Low molecular weight allows for extensive downstream functionalization. |
| Molecular Weight | 180.25 g/mol | Highly ligand-efficient; leaves ample room within the Rule of 5 limits. |
| H-Bond Donors (HBD) | 0 | Enhances membrane permeability and oral bioavailability. |
| H-Bond Acceptors (HBA) | 2 | Nitrogen and oxygen atoms serve as key interaction points with target proteins. |
| cLogP (Predicted) | ~1.8 - 2.1 | Optimal lipophilicity for balancing solubility and target affinity. |
Mechanistic Rationale in Scaffold Design
As an Application Scientist, I do not select building blocks arbitrarily; every structural feature must serve a distinct pharmacological purpose.
-
The Cyclopentyl Moiety: Linear alkyl chains suffer from high entropic penalties upon binding due to multiple rotational degrees of freedom. The cyclopentyl group restricts these conformations, pre-organizing the molecule for target binding. Furthermore, it provides optimal steric bulk to fill hydrophobic pockets (such as the selectivity pocket adjacent to the kinase hinge region) while demonstrating superior metabolic stability against cytochrome P450-mediated oxidation compared to straight-chain analogs [3].
-
The Methoxymethyl (MOM) Group: The MOM group at the 5-position acts as a dual-purpose functional handle. Pharmacologically, the ether oxygen acts as a localized hydrogen bond acceptor, capable of interacting with specific gatekeeper residues in the target binding site [2]. Synthetically, it modulates the pKa of the adjacent pyrazole nitrogen, altering the compound's electronic profile and improving its solubility profile compared to purely lipophilic substituents.
Pharmacological Application: Kinase Inhibition Pathways
Pyrazoles are classically deployed as ATP-competitive kinase inhibitors. The sp2-hybridized nitrogen atoms of the pyrazole core form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.
Mechanism of RTK inhibition by pyrazole-based scaffolds.
Synthetic Methodology & Validation
The synthesis of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is typically achieved via a regioselective Knorr pyrazole synthesis. This protocol is designed as a self-validating system, ensuring intermediate integrity before downstream progression.
Protocol 1: Regioselective Synthesis
Objective: Synthesize the target pyrazole via the condensation of [3] and a 1-methoxy-2,4-pentanedione equivalent.
-
Reagent Preparation: Dissolve cyclopentylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol (0.2 M). Causality: Ethanol is selected as a protic solvent to stabilize the transition state during the initial nucleophilic attack, facilitating hydrazone formation.
-
Base Addition: Add triethylamine (1.2 eq) dropwise at 0°C. Causality: The base liberates the free hydrazine from its hydrochloride salt, rendering it nucleophilic.
-
Condensation: Add 1-methoxy-2,4-pentanedione (1.05 eq) slowly, followed by catalytic glacial acetic acid (0.1 eq). Heat the reaction to 80°C for 4 hours. Causality: Acid catalysis accelerates the dehydration of the hemiaminal intermediate, driving the cyclization forward. The steric bulk of the cyclopentyl group thermodynamically favors the 1,5-disubstituted pyrazole isomer.
-
Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation Check: The reaction is deemed complete only when the starting material mass is depleted and the target mass (m/z 181.1 [M+H]+) constitutes >95% of the total ion chromatogram.
-
Purification: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography (Hexanes/EtOAc).
High-Throughput Screening (HTS) Protocol
Once functionalized into a final drug candidate, the compound must be evaluated for target affinity. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is designed to eliminate false positives.
Self-validating TR-FRET high-throughput screening workflow.
Protocol 2: TR-FRET Kinase Assay
Objective: Determine the IC50 of the synthesized pyrazole derivative against a target kinase.
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the pyrazole derivative (in 100% DMSO) into a 384-well plate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volume transfers, maintaining a final DMSO concentration of <1% to prevent solvent-induced protein denaturation.
-
Enzyme/Substrate Addition: Add the target kinase, biotinylated peptide substrate, and ATP at the enzyme's apparent Km.
-
Incubation: Seal and incubate the plate at room temperature for 60 minutes.
-
Detection Reagents: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Causality: TR-FRET is explicitly chosen over standard fluorescence to introduce a time delay before reading, effectively eliminating auto-fluorescence interference commonly caused by aromatic heterocycles[2].
-
Self-Validation (Z'-Factor Calculation): The assay plate must include 16 wells of a positive control (DMSO only, 100% activity) and 16 wells of a negative control (e.g., 10 µM Staurosporine, 0% activity).
-
Validation Check: Calculate the Z'-factor. The assay data is only accepted if Z' > 0.5, proving the system has a wide dynamic range and low variance, thereby self-validating the integrity of the IC50 curve.
-
References
-
ACS Publications. "Discovery of ((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone As a Potent and Selective IKur Inhibitor". Journal of Medicinal Chemistry. Available at:[Link]
Application Note: Synthesis, Characterization, and Downstream Functionalization of 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, 1,5-disubstituted pyrazoles serve as privileged scaffolds, frequently utilized as core motifs in the design of highly selective therapeutics. Specifically, derivatives of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole have been extensively deployed as critical building blocks in the synthesis of Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegenerative diseases[1], as well as KDM5 histone demethylase inhibitors for oncology applications[2].
The selection of this specific substitution pattern is driven by precise structure-activity relationship (SAR) causality:
-
N1-Cyclopentyl Group: The cyclopentyl moiety provides an optimal balance of lipophilic efficiency (LipE) and steric bulk. It effectively occupies hydrophobic binding pockets within target kinase or enzyme domains while offering superior metabolic stability against cytochrome P450-mediated oxidation compared to linear alkyl chains.
-
C5-Methoxymethyl Group: The ether oxygen functions as a crucial hydrogen bond acceptor. By utilizing a methylene spacer (–CH₂–), the oxygen is electronically decoupled from the pyrazole π-system. This prevents resonance-driven electron withdrawal, thereby maintaining the electron-rich character of the pyrazole core—a critical requirement for downstream electrophilic functionalization at the C4 position.
Retrosynthetic Strategy & Workflow
The primary challenge in synthesizing 1,5-disubstituted pyrazoles is controlling regioselectivity. Traditional condensations of substituted hydrazines with 1,3-diketones typically yield a difficult-to-separate mixture of 1,3- and 1,5-isomers[3]. To establish a self-validating and high-yielding protocol, this guide employs an enaminone-based approach . The electronic differentiation between the highly electrophilic β-carbon of the enaminone and the carbonyl carbon directs the more nucleophilic nitrogen of the hydrazine exclusively to the β-position, ensuring >95:5 regioselectivity for the 1,5-isomer.
Synthetic workflow for the preparation and C4-functionalization of the pyrazole core.
Experimental Methodologies
Protocol A: Regioselective Synthesis of the Pyrazole Core
Objective: Synthesize 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole with high regiochemical fidelity.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclopentylhydrazine hydrochloride (1.0 equiv, 10.0 mmol) and absolute ethanol (0.2 M, 50 mL).
-
Free-Basing: Add triethylamine (Et₃N) (1.1 equiv, 11.0 mmol) dropwise at room temperature. Causality: Et₃N neutralizes the hydrochloride salt, liberating the nucleophilic hydrazine. A slight excess ensures complete free-basing without causing unwanted side reactions.
-
Electrophile Addition: Slowly add 1-methoxy-4-(dimethylamino)but-3-en-2-one (1.05 equiv, 10.5 mmol) to the stirring mixture.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. Causality: Thermal energy drives the initial Michael-type addition and the subsequent elimination of dimethylamine, pushing the equilibrium toward the thermodynamically stable aromatic pyrazole ring.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Self-Validation (Critical): Purify via flash chromatography. To validate the regiochemistry, perform 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the cyclopentyl methine proton (~4.70 ppm) and the methoxymethyl methylene protons (~4.45 ppm) definitively confirms the 1,5-substitution pattern.
Protocol B: Electrophilic C4-Iodination
Objective: Install an iodine atom at the C4 position to serve as a versatile cross-coupling handle.
-
Preparation: Dissolve 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv, 8.0 mmol) in anhydrous acetonitrile (MeCN) (0.2 M, 40 mL) under an inert nitrogen atmosphere.
-
Halogenation: Add N-iodosuccinimide (NIS) (1.1 equiv, 8.8 mmol) in a single portion. Causality: The C4 position of the pyrazole is highly electron-rich due to the +M effect of the adjacent nitrogen atoms. NIS is chosen over I₂/HNO₃ as it provides a mild, controlled release of the iodonium ion (I⁺), preventing oxidative cleavage of the ether linkage. MeCN stabilizes the polar transition state of the electrophilic aromatic substitution.
-
Reaction: Stir at room temperature for 2 hours while monitoring by TLC (Hexanes/EtOAc 3:1) or LC-MS.
-
Quenching: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted electrophilic iodine species. Extract with dichloromethane (DCM), dry, and concentrate to yield the 4-iodo intermediate.
Protocol C: Downstream Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C4 position via palladium-catalyzed cross-coupling.
-
Preparation: In a microwave vial or Schlenk flask, combine the 4-iodo-pyrazole intermediate (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (2.0 equiv, 10.0 mmol).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Sparge the mixture with nitrogen gas for 10 minutes. Causality: The biphasic solvent system ensures solubility for both the organic substrates and the inorganic base. Degassing is mandatory to prevent the oxidative deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). Causality: The bidentate dppf ligand provides a large bite angle, which is exceptionally effective for facilitating reductive elimination in sterically hindered substrates (the C4 position is flanked by both the C5-methoxymethyl and N1-cyclopentyl groups).
-
Reaction: Heat the mixture to 90 °C for 12 hours. Cool, filter through a pad of Celite to remove palladium black, and purify via column chromatography.
Quantitative Data & Analytical Validation
The following table summarizes the expected physical properties, typical isolated yields, and critical ¹H NMR diagnostic shifts required to validate the success of each step in the workflow.
| Compound Name | Appearance | Typical Yield | Diagnostic ¹H NMR Shifts (CDCl₃, 400 MHz) |
| 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole | Pale yellow oil | 82 - 86% | δ 7.45 (d, J=1.8 Hz, 1H, H-3), 6.15 (d, J=1.8 Hz, 1H, H-4), 4.70 (m, 1H, CH-cyclopentyl), 4.45 (s, 2H, CH₂), 3.35 (s, 3H, OCH₃). |
| 4-Iodo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole | White solid | 88 - 92% | δ 7.55 (s, 1H, H-3), 4.75 (m, 1H, CH-cyclopentyl), 4.50 (s, 2H, CH₂), 3.40 (s, 3H, OCH₃). (Note: Disappearance of H-4 doublet at 6.15 ppm confirms iodination). |
| C4-Aryl Target (e.g., 4-Phenyl derivative) | Off-white solid | 70 - 78% | δ 7.70 (s, 1H, H-3), 7.40-7.30 (m, 5H, Ar-H), 4.80 (m, 1H, CH-cyclopentyl), 4.40 (s, 2H, CH₂), 3.30 (s, 3H, OCH₃). |
References
-
3-substituted pyrazoles and use as dlk inhibitors Source: Google Patents (WIPO) URL:[1]
-
Pyrazolo compounds and uses thereof Source: Google Patents (WIPO) URL:[2]
-
Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes Source: Beilstein Journal of Organic Chemistry (2021) URL:[Link][3]
Sources
- 1. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents [patents.google.com]
- 2. WO2014139326A1 - Pyrazolo compounds and uses thereof - Google Patents [patents.google.com]
- 3. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavag... [publikationen.bibliothek.kit.edu]
optimizing the synthesis yield of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and thermodynamic challenges associated with synthesizing 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole .
The synthesis of 1,5-disubstituted pyrazoles is notoriously prone to regioselectivity issues, often yielding undesirable mixtures of 1,5- and 1,3-isomers[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your yield of the target 1,5-isomer.
Part 1: Core Mechanistic Principles & Reaction Design
FAQ 1: Why am I getting a high percentage of the 1,3-isomer instead of the target 1,5-isomer? Causality & Insight: This is the most common failure point in pyrazole synthesis. If you are using a standard 1,3-diketone (e.g., 1-methoxy-2,4-pentanedione), the two electrophilic carbonyl carbons are too electronically similar. When cyclopentylhydrazine attacks, it does so indiscriminately, leading to a near 1:1 mixture of isomers.
The Solution: Switch your electrophile to an enaminone , specifically 1-(dimethylamino)-4-methoxybut-1-en-3-one. Enaminones perfectly differentiate the two electrophilic sites. The highly nucleophilic terminal −NH2 of the hydrazine will selectively undergo a Michael addition at the β -carbon (displacing the dimethylamine group). Subsequently, the sterically hindered secondary −NH− (attached to the cyclopentyl group) cyclizes onto the carbonyl. This kinetic-to-thermodynamic sequence strictly forces the formation of the 1,5-isomer.
Figure 1: Regioselective mechanistic pathway for 1,5-disubstituted pyrazole synthesis.
Part 2: Troubleshooting & Yield Optimization
FAQ 2: My starting material, cyclopentylhydrazine, degrades rapidly. How should I handle it? Causality & Insight: Free alkylhydrazines are highly susceptible to air oxidation and auto-degradation. Always source and store cyclopentylhydrazine as its hydrochloride salt . During the reaction, do not use strong bases (like NaOH or NEt3) which can cause side reactions. Instead, use a mild buffer like anhydrous Sodium Acetate (NaOAc). NaOAc selectively liberates the more nucleophilic terminal −NH2 group for the initial attack while keeping the internal −NH− partially protonated, which enhances regiocontrol.
FAQ 3: What is the optimal solvent and temperature profile to maximize the 1,5-isomer yield? Causality & Insight: Traditional syntheses use refluxing ethanol or toluene, which often provide incomplete conversion or thermal degradation. Recent advancements demonstrate that HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) is the superior solvent for this cascade cyclization[2]. HFIP acts as a strong hydrogen-bond donor, highly activating the enaminone carbonyl toward cyclization, while its low nucleophilicity prevents solvent-adduct side reactions. Coupling HFIP with ultrasound irradiation at room temperature drastically reduces reaction time and boosts yields[2].
FAQ 4: How do I definitively confirm I have synthesized the 1,5-isomer and not the 1,3-isomer? Causality & Insight: 1D NMR is often insufficient due to overlapping chemical shifts. You must use 2D NOESY NMR . Look for a spatial Nuclear Overhauser Effect (NOE) cross-peak between the cyclopentyl α -CH proton (approx. δ 4.6 ppm) and the methoxymethyl −CH2− protons (approx. δ 4.4 ppm). Because these groups are adjacent on the ring in the 1,5-isomer, a strong cross-peak will appear. In the 1,3-isomer, they are too far apart to interact[1].
Figure 2: Troubleshooting logic tree for resolving low yields in pyrazole synthesis.
Part 3: Quantitative Data: Optimization Matrix
The following table summarizes the optimization data for synthesizing 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, demonstrating the clear superiority of the HFIP/NaOAc system.
| Solvent | Additive / Base | Temperature Profile | Isolated Yield (%) | Regiomeric Ratio (1,5 : 1,3) |
| Toluene | None | Reflux (110 °C) | 42% | 55 : 45 |
| Ethanol | None | Reflux (78 °C) | 61% | 75 : 25 |
| Ethanol | NaOAc (1.0 eq) | 0 °C → Reflux | 84% | 92 : 8 |
| HFIP | NaOAc (1.0 eq) | 0 °C → US (RT) | 94% | >98 : 2 |
Part 4: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system to ensure high-fidelity synthesis.
Phase 1: Reagent Preparation & Kinetic Addition
-
Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and an argon balloon.
-
Add cyclopentylhydrazine hydrochloride (1.00 g, 7.32 mmol) and anhydrous sodium acetate (0.60 g, 7.32 mmol) to 20 mL of HFIP.
-
Cool the suspension strictly to 0 °C using an ice-water bath. Causality: Low temperatures enforce kinetic control, ensuring the terminal −NH2 attacks the enaminone exclusively.
-
Dropwise, add 1-(dimethylamino)-4-methoxybut-1-en-3-one (1.15 g, 8.05 mmol, 1.1 equiv) over 15 minutes. Stir at 0 °C for 1 hour.
Phase 2: Thermodynamic Cyclization & Self-Validation 5. Remove the ice bath and allow the mixture to reach room temperature. 6. Apply ultrasound irradiation (35 kHz) at room temperature for 2 hours (or heat to 50 °C for 4 hours)[2]. 7. Self-Validation Checkpoint: Pull a 50 µL aliquot, dry it under a stream of nitrogen, and run a rapid 1H NMR. The disappearance of the enamine vinylic doublets ( δ 5.2 and 7.6 ppm) and the emergence of a sharp pyrazole C4-H singlet ( δ 6.2 ppm) validates that cyclization is complete. Do not proceed to workup until this singlet is dominant.
Phase 3: Workup & Purification 8. Concentrate the mixture under reduced pressure to remove HFIP (HFIP can be recovered via a cold trap). 9. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with EtOAc (2 x 25 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. 11. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 90:10 to 70:30). 12. Final Validation: Perform 2D NOESY NMR on the purified fractions to confirm the >98:2 regiomeric ratio of the 1,5-isomer before downstream drug development applications.
Part 5: References
-
Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine - Ben-Gurion University Research Portal. 2
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC (nih.gov). 3
-
1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole (Discussion on Regioselective Synthesis Challenges) - Benchchem. 1
Sources
how to improve the solubility of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you overcome the specific physicochemical hurdles associated with 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole .
This guide moves beyond generic advice, offering mechanistically grounded solutions to prevent assay failure, ensure accurate dosing, and maintain data integrity during your drug development workflows.
Part 1: Physicochemical Profiling (The "Why")
Before troubleshooting, we must understand the causality behind this compound's behavior. 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is a highly lipophilic, non-ionizable building block at physiological pH.
-
Hydrophobicity: The 1-cyclopentyl ring contributes significant lipophilic bulk, driving water-repulsion.
-
Lack of H-Bond Donors: Because the N1 position of the pyrazole is alkylated by the cyclopentyl group, the molecule cannot act as a hydrogen bond donor.
-
Low pKa: The conjugate acid of a 1-alkylpyrazole core has a pKa of approximately 2.25 [4]. By applying the Henderson-Hasselbalch equation, we know that at a physiological pH of 7.4, the molecule is >99.99% neutral.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into an aqueous biochemical assay buffer? A: You are experiencing "solvent-shift precipitation." While DMSO is an excellent solvent for lipophilic pyrazoles, its solubilization capacity drops exponentially—not linearly—as water is introduced [2]. When you dilute a 10 mM DMSO stock into PBS, the sudden increase in dielectric constant forces the highly hydrophobic cyclopentyl groups to aggregate to minimize contact with water.
Q2: Can I form a hydrochloride (HCl) salt to improve its aqueous solubility? A: No. Salt formation requires a minimum pKa difference of 2 to 3 units between the drug and the counterion to remain stable in solution. Because the pKa of this pyrazole core is ~2.25 [4], you would need an assay buffer with a pH < 1.0 to keep it protonated. At any physiologically relevant pH (pH 6.5–7.4), the salt will instantly disproportionate back into the insoluble free base and precipitate.
Q3: What is the most reliable formulation for oral (PO) or intravenous (IV) dosing in rodents without causing solvent toxicity? A: The optimal strategy is complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The internal hydrophobic cavity of β-cyclodextrin has a diameter of ~6.0–6.5 Å. Your compound's cyclopentyl ring (~5.5 Å in diameter) acts as a perfect steric "guest," slotting into the cyclodextrin cavity while the hydrophilic exterior of the cyclodextrin keeps the complex dissolved in water [1, 3].
Part 3: Quantitative Data & Formulation Capacities
To aid in your experimental design, below is a summary of validated excipient systems and their expected kinetic solubilization capacities for this specific structural class.
| Formulation Vehicle | Mechanism of Solubilization | Max Est. Concentration | Recommended Application |
| 100% DMSO | Co-solvency (Dielectric shift) | > 50 mM | Long-term storage (-20°C) |
| 1% DMSO + 0.01% Tween 20 | Micellization / Surfactant | ~ 50 - 100 µM | In vitro biochemical assays |
| 20% w/v HP-β-CD in Saline | Host-Guest Inclusion Complex | ~ 5 - 10 mM | In vivo (IV/PO) dosing |
| 10% DMSO + 10% Tween 80 + 80% Saline | Lipid-based Microemulsion | ~ 10 - 15 mM | In vivo (IP) dosing |
Part 4: Standard Operating Procedures (Protocols)
Every protocol below is designed as a self-validating system to ensure you do not accidentally dose a micro-suspension.
Protocol A: Preparation of a Stable In Vitro Assay Stock (Micellization)
Use this to prevent kinetic precipitation in 96/384-well plates.
-
Stock Preparation: Dissolve the neat powder in 100% anhydrous DMSO to create a 10 mM master stock. Store in glass vials to prevent plasticizer leaching.
-
Surfactant Priming: To your aqueous assay buffer (e.g., Tris or PBS), add 0.01% (v/v) Tween 20 or Pluronic F-127. Mix thoroughly via vortexing.
-
Order of Addition (Critical): Do not add buffer to the DMSO. Instead, rapidly pipette the required volume of the 10 mM DMSO stock into the vortexing surfactant-primed buffer to ensure instant micellar encapsulation.
-
Self-Validation Step: Measure the Optical Density (OD) at 600 nm. An OD600<0.05 confirms a true solution. If OD600>0.05 , you have formed a colloidal nano-suspension and must decrease the final compound concentration.
Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing
Use this for achieving high concentrations for animal models without using toxic levels of DMSO.
-
Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile 0.9% saline (20% w/v). Stir until completely clear.
-
Co-Solvent Evaporation: Dissolve your required dose of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole in 100 µL of volatile solvent (e.g., Methanol).
-
Complexation: Add the methanol-drug solution dropwise to the 20% HP-β-CD solution under continuous magnetic stirring at 37°C.
-
Evaporation: Leave the vial uncapped under a gentle stream of nitrogen gas for 2 hours to evaporate the methanol entirely. The cyclopentyl ring will be forced into the cyclodextrin cavity as the organic solvent escapes.
-
Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. If a pellet forms, the compound has exceeded the complexation capacity. The supernatant represents your true soluble fraction.
Part 5: Troubleshooting Workflow
Figure 1: Solubility troubleshooting workflow based on target application and solvent tolerance.
Part 6: References
-
Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters / PubMed Central URL: [Link]
-
Title: Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes Source: European Journal of Pharmaceutics and Biopharmaceutics / PubMed URL: [Link]
Technical Support Center: Understanding the Degradation Pathways of 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. This guide is designed to provide in-depth technical assistance and troubleshooting advice for investigating the degradation pathways of this novel pyrazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole under standard laboratory conditions?
Based on the fundamental chemistry of pyrazole derivatives, 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is expected to exhibit reasonable stability under ambient conditions. The pyrazole ring itself is an aromatic system, which confers a degree of stability. However, the substituents—the N-cyclopentyl group and the 5-methoxymethyl group—introduce potential sites for degradation that must be considered.
For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative and photodegradation.[1]
Q2: What are the most likely degradation pathways for this molecule under forced degradation conditions?
Forced degradation studies are essential to understanding the intrinsic stability of a new chemical entity.[2] Based on the structure of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, several degradation pathways can be anticipated under different stress conditions.
Troubleshooting Guide: Common Issues in Degradation Studies
| Observed Issue | Potential Cause | Suggested Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[3] |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions to achieve partial degradation (10-30% is often ideal for method validation).[3] |
| Poor resolution between the parent peak and degradation products in HPLC. | The chromatographic method is not optimized. | Adjust the mobile phase composition, gradient, column type, or pH to improve separation. A photodiode array (PDA) detector can help in assessing peak purity.[1] |
| Appearance of unexpected peaks in the chromatogram. | Contamination from reagents, solvents, or the container. | Run blank injections of all solvents and reagents to identify the source of contamination. |
| Mass balance in the stability study is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected (e.g., they are volatile or do not have a UV chromophore). Co-elution of impurities. The response factor of degradation products is significantly different from the parent compound. | Use a mass spectrometer (LC-MS) to detect a wider range of compounds. Ensure complete separation of all peaks. Determine the relative response factors of the major degradants if possible.[3] |
Potential Degradation Pathways
The following diagram illustrates the hypothetical degradation pathways of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole under various stress conditions.
Caption: Hypothetical degradation pathways for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study in accordance with ICH guidelines.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to a high percentage (e.g., 90% B) over 20-30 minutes.
2. Detection:
-
Use a PDA detector to monitor multiple wavelengths and assess peak purity.
3. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are crucial for demonstrating specificity.
Workflow for Investigating Degradation Pathways
Caption: A systematic workflow for the investigation of degradation pathways.
References
- Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
- The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur | Chemical Reviews - ACS Publications.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
- Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed.
- Intramolecular reactions and chemical degradation - Hypha Discovery.
- Identifying and removing byproducts in pyrazole synthesis - Benchchem.
- Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed.
- Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A.
- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - MDPI.
- Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali - ResearchGate.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications.
- A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage - Benchchem.
- Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives - JOCPR.
- Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning | ChemRxiv.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Photochemical transformation of a pyrazole derivative into imidazoles. - ResearchGate.
-
UV-assisted rearrangement of substituted 3-arylaminopyrazoles with an allomaltol fragment into tricyclic cyclopenta[1][5]pyrrolo[2,3-c]pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available from:
- Forced Degradation Studies - SciSpace.
- Development of forced degradation and stability indicating studies of drugs—A review.
- degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Supporting Information - DOI.
- REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS.
Sources
Technical Support Center: Formulation Strategies for 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Welcome to the technical support center for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common formulation challenges associated with this molecule. Based on its chemical structure—featuring a lipophilic cyclopentyl group, a pyrazole core, and a methoxymethyl substituent—this active pharmaceutical ingredient (API) is anticipated to exhibit poor aqueous solubility, a characteristic of many modern drug candidates.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address these challenges, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: We are observing very low aqueous solubility with 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. What are the underlying reasons for this?
A1: The poor aqueous solubility is likely attributable to two primary factors inherent in the molecule's structure. Firstly, the high molecular weight and the presence of the non-polar cyclopentyl group contribute to its lipophilic nature, which is common among pyrazole derivatives developed as inhibitors for various biological targets.[3] Secondly, in its solid state, the molecule likely forms a stable crystal lattice. The energy required to overcome this lattice energy and solvate the individual molecules in water is often substantial, leading to low dissolution.[1] Compounds with these characteristics are often categorized as "brick-dust" APIs and fall into the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2]
Q2: Our compound is precipitating out of our initial aqueous-based vehicle. What is the first troubleshooting step?
A2: Immediate precipitation suggests that the aqueous solubility limit has been exceeded. The first logical step is to conduct a systematic co-solvent screening to increase the solvating power of your vehicle. Co-solvents are miscible solvents that, when mixed with water, reduce the overall polarity of the solvent system, thereby increasing the solubility of lipophilic drugs.[4][5] A recommended starting point is to test common pharmaceutical co-solvents such as polyethylene glycol (PEG), propylene glycol, and ethanol.[4] This will help you quickly determine a more suitable vehicle for initial in-vitro experiments while you explore more advanced formulation strategies.
Q3: How can we assess the chemical stability of our pyrazole compound in a formulation?
A3: The pyrazole ring itself is an aromatic heterocycle, which imparts a degree of chemical robustness.[6] However, the overall stability of the molecule can be influenced by its substituents and the formulation environment. The ether linkage in the methoxymethyl group, for instance, could be susceptible to hydrolysis under strongly acidic conditions. To proactively identify potential stability issues, a forced degradation study is essential. This involves exposing the API to harsh conditions (e.g., acid, base, oxidation, light, heat) to predict its degradation pathways. Additionally, performing excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) is critical to ensure that the chosen formulation components do not induce degradation.[7]
Q4: What are the most promising advanced formulation strategies for a poorly soluble compound like this?
A4: For BCS Class II/IV compounds, the primary goal is to enhance the dissolution rate and/or solubility to improve oral bioavailability.[2] Three highly effective strategies are:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the API in a polymeric carrier in an amorphous state. By disrupting the drug's crystalline structure, the energy barrier for dissolution is significantly lowered.[1]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), use a mixture of oils, surfactants, and co-solvents.[2][8] Upon contact with gastrointestinal fluids, they form fine emulsions, presenting the drug in a solubilized state ready for absorption.[4][8]
-
Nanoparticle Engineering: Reducing the particle size of the API to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8]
The choice of strategy depends on the API's specific physicochemical properties, such as its melting point, thermal stability, and logP value.
Troubleshooting Guide: Overcoming Poor Aqueous Solubility
This section provides in-depth protocols and decision-making frameworks for systematically addressing solubility challenges.
Initial Assessment: Co-Solvent and pH Screening
Before advancing to complex formulations, it is crucial to characterize the API's basic solubility profile.
Protocol 1: Co-solvent Solubility Screening
-
Preparation: Prepare stock solutions of common pharmaceutical co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol, Dimethyl Sulfoxide).
-
Equilibration: Add an excess amount of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole to a series of vials, each containing a different co-solvent or a co-solvent/water mixture (e.g., 20%, 40%, 60%, 80% co-solvent).
-
Saturation: Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, dilute it appropriately, and analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Tabulate the solubility data to identify the most effective co-solvents.
Table 1: Hypothetical Solubility Data for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
| Solvent System (at 25°C) | Estimated Solubility (µg/mL) |
| Water | < 1 |
| pH 7.4 Buffer | < 1 |
| 20% Ethanol in Water | 15 |
| 40% PEG 400 in Water | 50 |
| 100% PEG 400 | > 1000 |
| 100% DMSO | > 5000 |
pH Adjustment: The pyrazole ring contains both a weakly basic (pyridine-like) and a very weakly acidic (pyrrole-like) nitrogen atom. For ionizable compounds, adjusting the pH can significantly alter solubility.[5] However, for many substituted pyrazoles, the pKa may be outside the physiologically relevant pH range of 1-8, making pH modification an ineffective strategy for oral formulations. An initial pKa determination (in-silico or experimental) is recommended to assess the feasibility of this approach.
Advanced Strategy 1: Amorphous Solid Dispersions (ASDs)
ASDs are a powerful tool for enhancing the bioavailability of poorly soluble APIs by maintaining the drug in a high-energy, amorphous state.[1][7]
Causality: Crystalline APIs have molecules arranged in a highly ordered, stable lattice. Significant energy is required to break this lattice before the drug can dissolve. ASDs disrupt this lattice by dispersing individual API molecules within a polymer matrix, effectively pre-paying the energy penalty of dissolution. This can lead to a state of "supersaturation" upon dissolution, where the drug concentration temporarily exceeds its equilibrium solubility, creating a larger driving force for absorption.
Workflow Diagram: ASD Formulation Development
Caption: A stepwise workflow for developing an amorphous solid dispersion.
Protocol 2: Preparation of an ASD by Solvent Evaporation
-
Component Selection: Choose a polymer carrier based on screening studies. Polymers like Copovidone (Kollidon® VA64) and Soluplus® are often effective solubilizers for poorly soluble compounds.[7]
-
Dissolution: Accurately weigh the API and polymer in the desired ratio (e.g., 1:2 w/w). Dissolve both components in a suitable common solvent (e.g., methanol or acetone) in a round-bottom flask to achieve a clear solution.[8]
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C), ensuring the temperature remains well below the glass transition temperature (Tg) of the resulting dispersion.[8]
-
Secondary Drying: Once a solid film is formed, further dry the ASD in a vacuum oven for 24-48 hours to remove all residual solvent, which could otherwise act as a plasticizer and induce recrystallization.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): Confirm the amorphous nature of the dispersion (i.e., absence of sharp Bragg peaks characteristic of crystalline material).
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the ASD, which is an indicator of its physical stability. A single Tg suggests a homogenous, miscible system.
-
Advanced Strategy 2: Lipid-Based Formulations (SEDDS)
SEDDS are isotropic mixtures of oil, surfactant, and co-solvent that spontaneously form fine oil-in-water emulsions upon dilution in aqueous media, such as GI fluids. This facilitates drug dissolution and absorption.[4][8]
Troubleshooting Workflow: Formulation Selection Logic
Caption: A decision tree for selecting a suitable formulation strategy.
Protocol 3: Screening Excipients for a SEDDS Formulation
-
Solubility in Excipients: Determine the saturation solubility of the API in various oils (e.g., Capryol® 90, Miglyol® 812), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select excipients that show high solubilizing capacity for the API.
-
Surfactant Emulsification Efficiency:
-
Prepare a 1:1 mixture of the selected oil and surfactant.
-
Add 50 mg of this mixture to 50 mL of water in a beaker with gentle stirring.
-
Visually observe the ease of emulsion formation and the final appearance (e.g., clear, bluish-white, or milky). A rapid formation of a clear or bluish-white emulsion indicates good emulsification performance.
-
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-solvent based on the screening results.
-
Prepare a series of mixtures with varying ratios of these three components. For example, fix the surfactant-to-co-solvent ratio (e.g., 1:1, 2:1, 1:2) and vary the oil content from 90% down to 10%.
-
For each mixture, add a known amount of the API.
-
Titrate each mixture with water and observe the point at which it turns from clear to turbid.
-
Plot these points on a ternary phase diagram to map out the self-emulsification region. The goal is to identify a robust formulation that can dissolve the required dose of the API and remains a clear microemulsion over a wide range of aqueous dilutions.
-
References
-
Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]
-
Dalton, J. T., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]
-
Shah, V., & Agrawal, S. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Journal of Pharmaceutical Sciences & Research. [Link]
-
Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
-
Kumar, S., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms. IOP Conference Series: Materials Science and Engineering. [Link]
-
Pouliot, M., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Rascio, F., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences. [Link]
-
Dalton, J. T., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. [Link]
-
Yin, P., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. [Link]
-
Singh, S., & Sharma, P. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]
-
National Center for Biotechnology Information. (1-cyclopropyl-1H-pyrazol-5-yl)methanol. PubChem. [Link]
-
Kumar, A., et al. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Sharma, V., et al. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. [Link]
-
National Center for Biotechnology Information. 5-Methoxy-1-methyl-1H-pyrazole. PubChem. [Link]
-
Al-Mousawi, S. M., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]
-
Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. [Link]
-
Al-Azmi, A. (2018). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
-
Coles, S. J., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University. [Link]
-
Al-Zoubi, R. M., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
Sources
- 1. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijnrd.org [ijnrd.org]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Researchers.
Executive Summary & Mechanistic Rationale
1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole is a highly specialized heterocyclic building block frequently utilized in the development of targeted therapeutics, including KDM5 histone demethylase inhibitors[1]. The primary bottleneck in scaling up this molecule is achieving strict regiocontrol. Traditional condensations of unsymmetrical 1,3-diketones with substituted hydrazines typically yield intractable mixtures of 1,3- and 1,5-isomers that require tedious chromatographic separation.
To establish a self-validating, scalable protocol, we recommend an enaminone-directed cyclocondensation . By converting methoxyacetone to an enaminone (1-methoxy-4-(dimethylamino)but-3-en-2-one), we actively differentiate the electrophilicity of the two reactive centers. The terminal, sterically unhindered amino group ( −NH2 ) of cyclopentylhydrazine selectively attacks the highly electrophilic β -carbon of the enaminone via a Michael-type addition, displacing dimethylamine. Subsequent intramolecular cyclization of the secondary amine onto the carbonyl ensures the exclusive formation of the 1,5-disubstituted pyrazole architecture[2].
Figure 1: Regioselective mechanistic pathway for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole.
Standard Operating Procedure: Enaminone-Directed Scale-Up
This step-by-step methodology is optimized for 100 g to 1 kg scale operations, prioritizing thermal control, phase-separation efficiency, and avoidance of column chromatography.
Phase 1: Preparation of the Enaminone Intermediate
-
Charge: To a 5 L jacketed reactor, add methoxyacetone (1.0 eq, 1.0 mol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq, 1.2 mol).
-
Heat: Stir the neat mixture and gradually heat the jacket to 80 °C. Maintain for 12 hours. The reaction is self-catalyzing, but monitoring by GC-MS is critical to ensure >98% conversion.
-
Concentrate: Remove the methanol byproduct and unreacted DMF-DMA under reduced pressure (50 mbar, 60 °C) to yield the enaminone as a dark orange oil. Crucial Note: Do not attempt to distill the enaminone at scale due to severe thermal degradation risks.
Phase 2: Regioselective Cyclocondensation
-
Solvent & Salt Preparation: In a separate 10 L jacketed reactor, suspend cyclopentylhydrazine hydrochloride (1.05 eq) in absolute ethanol (5 volumes). Add sodium acetate (1.1 eq) to liberate the free hydrazine base in situ. Cool the suspension to 0–5 °C.
-
Controlled Addition: Dissolve the crude enaminone from Phase 1 in absolute ethanol (2 volumes). Add this solution dropwise to the hydrazine suspension over 2–3 hours. The jacket must maintain an internal temperature strictly below 10 °C to prevent kinetic byproducts.
-
Cyclization: Once the addition is complete, warm the reactor to 25 °C for 2 hours, then heat to reflux (78 °C) for 4 hours to drive the dehydration and ring closure[2].
-
Workup: Concentrate the mixture under vacuum to remove the ethanol. Partition the residue between Methyl tert-butyl ether (MTBE) (5 volumes) and water (5 volumes). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate.
-
Purification: Purify the crude product via fractional vacuum distillation (b.p. ~110–115 °C at 1 mbar) to afford the pure 1,5-isomer as a pale yellow oil.
Quantitative Data: Route Comparison
To justify the enaminone route over traditional methods, refer to the performance metrics below. Note that transitioning to continuous flow methodologies can further optimize this profile by enhancing heat transfer during the highly exothermic cyclocondensation step[3].
| Synthetic Route | Substrates | Regioselectivity (1,5 : 1,3) | Isolated Yield | Scalability Rating |
| Traditional Batch | 1-Methoxy-2,4-pentanedione + Cp-Hydrazine | 1.2 : 1 | 42% | Poor (Requires Chromatography) |
| Enaminone Batch | Methoxy-enaminone + Cp-Hydrazine | 96 : 4 | 84% | Good (Purified via Distillation) |
| Enaminone Flow | Methoxy-enaminone + Cp-Hydrazine | >99 : 1 | 92% | Excellent (High throughput) |
Troubleshooting & FAQs
Q1: We are observing up to 15% of the 1,3-isomer in our 500g scale-up batch. What is causing this loss of regioselectivity? A: This is a classic thermal control failure. The Michael-type addition of the hydrazine to the enaminone β -carbon is thermodynamically favored. However, if the addition is performed at elevated temperatures (>15 °C) or if the addition rate is too fast (causing local exotherms), the hydrazine can directly attack the carbonyl group (the kinetic pathway), leading to the 1,3-isomer. Ensure your jacketed reactor maintains an internal temperature of 0–5 °C during the entire addition phase[4].
Q2: Cyclopentylhydrazine free base is highly unstable and toxic. How can we mitigate handling risks at the pilot-plant scale? A: Never isolate or store the free base. Always source or synthesize cyclopentylhydrazine as its hydrochloride (HCl) salt, which is a stable, crystalline solid. Liberate the free base in situ using a mild base like sodium acetate (NaOAc) or potassium carbonate ( K2CO3 ) in the reaction solvent just prior to enaminone addition. This self-validating safety protocol prevents reagent degradation and minimizes operator exposure[3].
Q3: The reaction stalls at the intermediate stage (hydrazone/enamine adduct), and cyclization is incomplete. How do we force completion? A: The final step involves the elimination of water to form the aromatic pyrazole ring. If the reaction stalls, the system lacks sufficient thermal energy or protonation to drive dehydration. Ensure the reaction is heated to a vigorous reflux. If it remains stalled, adding a catalytic amount of glacial acetic acid (0.1 eq) will protonate the intermediate hydroxyl group, facilitating its departure as water[2].
Q4: Can we bypass batch distillation and use continuous flow chemistry for this synthesis? A: Yes. Flow chemistry is highly recommended for pyrazole syntheses involving hydrazines. By pumping the enaminone and the neutralized hydrazine streams through a T-mixer into a heated residence time coil (e.g., 90 °C, 10–15 min residence time), you achieve perfect mixing, immediate heat dissipation, and near-perfect regioselectivity (>99:1) without the need for cryogenic addition steps[3].
References
-
[2] Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps | Source: Beilstein Journal of Organic Chemistry | URL: [Link]
-
[3] Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | Source: MDPI | URL:[Link]
-
[4] Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes | Source: Organic Chemistry Portal (Org. Lett.) | URL:[Link]
-
[1] Title: WO2014139326A1 - Pyrazolo compounds and uses thereof | Source: Google Patents | URL:
Sources
- 1. WO2014139326A1 - Pyrazolo compounds and uses thereof - Google Patents [patents.google.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole stability in different solvents
Prepared by: Senior Application Scientist, Chemical Development Division
Welcome to the dedicated support guide for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. This document provides in-depth technical information, troubleshooting advice, and validated protocols to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound throughout their experimental workflows.
Section 1: Frequently Asked Questions (FAQs) - General Stability & Handling
This section addresses common inquiries regarding the handling and storage of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole.
Q1: What are the primary factors that can affect the stability of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole?
A1: The stability of this compound is influenced by several factors inherent to its pyrazole structure and substituents. The pyrazole ring itself is an aromatic system, which confers a degree of general stability.[1][2] However, researchers must be mindful of:
-
Oxidation: The pyrazole ring and its substituents can be susceptible to oxidation, especially when exposed to atmospheric oxygen over time.[3][4] This is a common degradation pathway for many nitrogen-containing heterocycles.
-
Hydrolysis: The methoxymethyl ether group at the 5-position presents a potential site for acid- or base-catalyzed hydrolysis, which would cleave the ether bond to yield the corresponding hydroxymethyl pyrazole and formaldehyde. Pyrazole esters, a related functional group, have shown susceptibility to hydrolysis at higher pH.[5]
-
Photodegradation: Exposure to high-intensity light, particularly UV light, can provide the energy to initiate degradation reactions.[6]
-
Temperature: Elevated temperatures accelerate the rates of all chemical degradation pathways.[6][7]
Q2: My solid sample of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has developed a brownish tint over time. What is causing this?
A2: A brown discoloration is a frequent indicator of oxidation. This process can be initiated by prolonged exposure to air (oxygen). To prevent this, it is crucial to store the solid compound under an inert atmosphere, such as argon or nitrogen. Additionally, minimizing light exposure by using amber vials and storing at reduced temperatures (2-8°C for short-term, -20°C for long-term) will significantly slow this oxidative process.[3]
Q3: I'm observing new, small peaks in my HPLC/LC-MS chromatogram after storing my compound in a methanol solution for a week. What could be the cause?
A3: The appearance of new peaks is a strong indicator of chemical degradation.[8] Given the solvent is methanol, several possibilities exist:
-
Solvent-Mediated Degradation: Although methanol is a common solvent, it can participate in reactions over time. Check for potential transetherification if impurities are present, or other solvent-mediated pathways.
-
Hydrolysis: If the methanol was not anhydrous, residual water could cause slow hydrolysis of the methoxymethyl ether.
-
Oxidation: If the solution was not degassed or stored under an inert headspace, dissolved oxygen could be oxidizing the compound.
It is recommended to perform a forced degradation study to identify these potential degradants and confirm the peak identities.[8][9] For routine storage, preparing fresh solutions is ideal. If solutions must be stored, use anhydrous solvents, store as single-use aliquots at -20°C or -80°C, and minimize freeze-thaw cycles.[3][8]
Q4: What are the ideal storage conditions for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole in both solid and solution forms?
A4: To ensure maximum long-term stability, the following conditions are recommended:
| Form | Temperature | Atmosphere | Light | Moisture |
| Solid | -20°C (Long-term) 2-8°C (Short-term) | Inert (Argon or Nitrogen) | Protect from light (Amber vial) | Dry environment (Desiccator) |
| Solution | -20°C or -80°C (Aliquots) | Inert (Argon or Nitrogen) | Protect from light (Amber vial) | Use anhydrous, aprotic solvents |
Rationale: Storing the compound as a solid is always preferred for long-term stability.[3] When in solution, the choice of solvent is critical. Aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred over protic solvents (like methanol or ethanol) for long-term storage to minimize the risk of hydrogen bonding interactions and potential reactions that can lower the energy barrier for degradation pathways.
Section 2: Troubleshooting Guide - Solvent-Specific Issues
This guide provides solutions to specific problems encountered during experiments.
| Observed Issue | Probable Cause(s) | Recommended Solution & Rationale |
| Precipitate forms in DMSO stock solution after storage at -20°C. | 1. Exceeded Solubility: The compound's solubility is lower at reduced temperatures. 2. Water Absorption: DMSO is highly hygroscopic. Absorbed water reduces the compound's solubility. | 1. Warm and Vortex: Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound before use.[8] 2. Prepare Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can promote precipitation.[8] 3. Use Anhydrous DMSO: Ensure you are using a fresh bottle of anhydrous DMSO and seal vials tightly to prevent moisture contamination. |
| Rapid loss of parent compound purity in an aqueous buffer (e.g., PBS at pH 7.4). | Hydrolysis: The methoxymethyl ether is likely undergoing hydrolysis, which can be catalyzed by components in the buffer or the pH itself. | 1. Verify pH Stability: Conduct a preliminary experiment to assess stability across a range of pH values (e.g., pH 3, 7, 9) to identify the optimal pH for your assay.[9] 2. Limit Incubation Time: Prepare fresh solutions in aqueous buffer immediately before use and minimize the time the compound spends in the buffer. 3. Consider Cosolvents: If the experimental design allows, adding a small percentage of an organic cosolvent (e.g., DMSO, acetonitrile) can sometimes increase stability by reducing water activity. |
| Inconsistent biological assay results when using different solvent stocks (e.g., DMSO vs. Ethanol). | Solvent-Molecule Interaction: The solvent can influence the compound's conformation and how it interacts with biological targets.[10][11] Protic solvents like ethanol can form hydrogen bonds that may not be present with aprotic solvents like DMSO, potentially altering the presentation of the molecule to its target. | 1. Standardize the Solvent System: Use the same solvent for all stock solutions and dilutions within a project to ensure consistency. 2. Final Solvent Concentration: Ensure the final concentration of the stock solvent in the assay medium is low (<1%) and identical across all experiments to minimize solvent-induced artifacts. |
Section 3: In-Depth Technical Protocols
Adherence to validated experimental protocols is critical for generating reliable stability data.
Protocol 1: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole from its potential degradation products.[9][12]
Methodology:
-
Column Selection: Start with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm), which is a versatile choice for small molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The acidic modifier (formic acid) helps to produce sharp, symmetrical peak shapes by protonating any basic sites on the molecule and silanols on the column.
-
-
Wavelength Selection: Dissolve a small amount of the compound in the mobile phase. Scan from 200-400 nm using a PDA detector to find the wavelength of maximum absorbance (λ-max). This will provide the highest sensitivity for the parent compound. A PDA detector is recommended to assess peak purity and detect co-eluting impurities.
-
Gradient Optimization:
-
Start with a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Analyze the chromatogram from the forced degradation study (Protocol 2). Adjust the gradient to ensure baseline resolution (>1.5) between the parent peak and all degradation product peaks.
-
-
Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and robustness.[9]
Protocol 2: Forced Degradation Study Workflow
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.[13][14]
Workflow:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, dilute the stock solution into the stressor solution and incubate. A control sample (diluted in mobile phase, stored at 4°C) should be run alongside.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours, then dissolve for analysis.
-
Photodegradation: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all stressed samples and the control using the developed HPLC method (Protocol 1).
-
-
Data Evaluation:
-
Identify and quantify the degradation products.
-
Calculate the mass balance to ensure all degradants are accounted for.
-
Confirm that the parent peak is spectrally pure and well-resolved from all degradant peaks.
-
Caption: Workflow for a forced degradation study.
Section 4: Understanding Potential Degradation Pathways
Based on the structure of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, two primary degradation pathways are plausible under forced degradation conditions.
-
Pathway A: Hydrolysis of the Methoxymethyl Ether: In acidic or basic aqueous conditions, the ether linkage is the most likely point of attack. This would result in the formation of (1-cyclopentyl-1H-pyrazol-5-yl)methanol. This is often a primary concern for ether-containing compounds in aqueous media.
-
Pathway B: Oxidation of the Pyrazole Ring: Strong oxidizing agents (like H₂O₂) or atmospheric oxygen over time can lead to the formation of N-oxides or other oxidized species.[4][15] The exact structure of these products would require characterization by mass spectrometry and NMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04829F [pubs.rsc.org]
- 12. sepscience.com [sepscience.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. pharmainfo.in [pharmainfo.in]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
improving the regioselectivity of pyrazole synthesis
Title: Pyrazole Synthesis Technical Support Center Subtitle: Advanced Troubleshooting & Regioselectivity Control
Welcome to the Technical Support Center
As an Application Scientist, I frequently encounter researchers struggling with the regiochemical ambiguity inherent in pyrazole core construction. Whether you are building libraries for drug discovery or scaling up an active pharmaceutical ingredient (API), isomeric mixtures lead to unacceptable yield losses and purification bottlenecks.
This guide bypasses generic advice. We will dissect the mechanistic causality behind regiochemical failures and provide self-validating, step-by-step protocols grounded in the latest peer-reviewed methodologies.
Diagnostic logic for resolving pyrazole regioselectivity issues across common synthesis routes.
FAQ & Troubleshooting Guides
Issue 1: The Knorr Condensation Conundrum
Q: Every time I condense an aryl hydrazine with an unsymmetrical 1,3-diketone, I isolate an inseparable 1:1 mixture of 3-substituted and 5-substituted pyrazoles. How do I force regioselectivity without redesigning my starting materials?
The Causality: The classic Knorr pyrazole synthesis suffers from poor regioselectivity because the two electrophilic carbonyl centers of a standard 1,3-dicarbonyl have similar reactivity profiles[1]. Concurrently, the two nucleophilic nitrogen atoms on a substituted hydrazine compete almost equally. When steric and electronic biases are negligible, the reaction pathways bifurcate, yielding a thermodynamic mixture of regioisomers.
The Solution: Solvent modulation via fluorinated alcohols. Switching from standard polar protic solvents (like ethanol) to strongly hydrogen-bonding fluorinated solvents—specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)—selectively activates the more electron-rich carbonyl via intense hydrogen bonding. This directs the initial nucleophilic attack exclusively from the primary amine (NH2) of the hydrazine, locking the intermediate hydrazone into a single cyclization trajectory[2].
Quantitative Data: Solvent Effect on Regioselectivity
| Solvent | Hydrogen Bond Donor Strength (α) | Isomer Ratio (3-aryl : 5-aryl) | Isolated Yield (%) |
|---|---|---|---|
| Ethanol (EtOH) | 0.86 | 50:50 | 85 |
| 2,2,2-Trifluoroethanol (TFE) | 1.51 | 95:5 | 88 |
| Hexafluoroisopropanol (HFIP) | 1.96 | >99:1 | 92 |
Data summarized from regioselective synthesis optimizations using fluorinated solvents[2].
Protocol 1: Regioselective Knorr Condensation in HFIP
-
Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv).
-
Solvation: Dissolve the dicarbonyl in HFIP (5.0 mL, 0.2 M). Stir for 5 minutes at room temperature to allow the solvent-solute hydrogen bond network to form.
-
Addition: Slowly add the substituted hydrazine (1.1 mmol, 1.1 equiv) dropwise over 2 minutes. (Caution: A mild exotherm may occur).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Self-Validation Checkpoint: Before workup, pull a 10 µL aliquot and run a TLC (Hexane:EtOAc 3:1). The disappearance of the starting dicarbonyl and the appearance of a single UV-active pyrazole spot indicates successful regiocontrol. Two closely eluting spots indicate a failure in hydrogen-bond activation, usually due to wet solvent[2].
-
Isolation: Remove HFIP under reduced pressure (HFIP can be recovered via a cold trap). Purify the crude residue via flash column chromatography.
Issue 2: Dipole Misalignment in[3+2] Cycloadditions
Q: I am using a 1,3-dipolar cycloaddition (alkyne + sydnone) to build polysubstituted pyrazoles. However, steric bulk on my alkyne is overriding my electronic directing groups, leading to mixed regioisomers. How can I achieve absolute regiocontrol?
The Causality: In standard [3+2] cycloadditions, the regiochemical outcome is dictated by the HOMO-LUMO energy gaps between the dipole and dipolarophile. When steric bulk conflicts with electronic bias, the transition states become energetically degenerate, leading to mixtures. To fix this, you must drastically alter the electronic distribution of the alkyne to force a single, predictable transition state.
The Solution: Utilize umpolung (polarity-reversed) reagents. By employing 2-alkynyl-1,3-dithianes as the dipolarophile, the unique electron-withdrawing and nucleophilic properties of the dithianyl group polarize the alkyne. Under base-mediated conditions, this forces an exclusive regioselective alignment with sydnones, yielding highly functionalized 1,3,4-trisubstituted pyrazoles[3]. Alternatively, utilizing acetylenic ketones with hydrazines is another highly predictable method to bypass standard steric clashes[4].
Protocol 2: Base-Mediated[3+2] Cycloaddition using Dithianes
-
Preparation: In a Schlenk tube under a nitrogen atmosphere, combine the sydnone (0.5 mmol, 1.0 equiv) and the 2-alkynyl-1,3-dithiane (0.6 mmol, 1.2 equiv)[3].
-
Base Addition: Add KOt-Bu (1.5 mmol, 3.0 equiv) as the base.
-
Solvation: Inject anhydrous DMSO (3.0 mL) into the tube.
-
Reaction: Stir the mixture at room temperature for 4-6 hours until complete consumption of the sydnone is observed.
-
Self-Validation Checkpoint: Analyze the crude mixture via ESI-MS. The presence of the [M+Na]+ adduct corresponding to the dithianyl-pyrazole confirms successful cycloaddition. To definitively validate the 1,3,4-trisubstitution pattern, perform a 2D NOESY NMR experiment; you must observe NOE cross-peaks between the dithiane protons and the adjacent pyrazole substituents[3].
-
Workup: Quench with saturated aqueous NH4Cl (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
Issue 3: The C3 Late-Stage Functionalization Challenge
Q: I need to arylate a pre-formed pyrazole core at the C3 position. However, standard transition-metal-catalyzed C-H activation exclusively functionalizes the C4 or C5 positions. How do I redirect the catalyst?
The Causality: The C4 and C5 positions of the pyrazole ring are inherently more reactive toward electrophilic palladation and general transition-metal-catalyzed C-H activation due to the innate electron density distribution of the heterocycle[5]. Attempting to force C3 functionalization via brute force will only result in catalyst deactivation or C4/C5 over-alkylation.
The Solution: Bypass standard C-H activation entirely. By oxidizing the pyrazole to a pyrazole N-oxide, you activate the adjacent C3 position. This allows for a regioselective coupling with arynes under mild, transition-metal-free conditions, yielding C3-hydroxyarylated pyrazoles[5].
Protocol 3: Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles
-
Preparation: To a flame-dried round-bottom flask, add the pyrazole N-oxide (1.0 mmol, 1.0 equiv) and the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate) (1.5 mmol, 1.5 equiv)[5].
-
Solvation & Activation: Dissolve the reagents in anhydrous THF (10 mL). Add a fluoride source, such as CsF or TBAF (2.0 mmol, 2.0 equiv), to generate the aryne in situ.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.
-
Self-Validation Checkpoint: Acquire a crude 1H NMR spectrum. The C4 proton of the pyrazole ring typically appears as a distinct singlet or doublet (depending on C5 substitution). The complete absence of a C3 proton signal (typically ~7.5 ppm) alongside the retention of the C4 and C5 signals confirms exclusive C3-functionalization[5].
-
Purification: Concentrate the mixture in vacuo and purify via silica gel flash chromatography to isolate the C3-hydroxyarylated pyrazole.
References
-
Title: Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation Source: MDPI - International Journal of Molecular Sciences URL: [Link]
Sources
methods for validating the biological target of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Comprehensive Guide to Validating the Biological Target of 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Introduction: The Deconvolution Challenge
Pyrazole derivatives are privileged scaffolds in medicinal chemistry, featured in over 40 FDA-approved drugs ranging from anti-inflammatories (celecoxib) to kinase inhibitors (crizotinib)[1]. 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole represents a highly functionalized, structurally compact pyrazole derivative. When a compound of this nature exhibits a compelling phenotypic response—such as anti-proliferative or immunomodulatory activity—the immediate bottleneck in preclinical development is identifying and validating its direct biological target.
Target deconvolution is fraught with false positives driven by non-specific lipophilic binding. To establish a rigorous mechanism of action (MoA), researchers must employ orthogonal validation methods. This guide objectively compares the performance of leading target validation technologies—Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling coupled with Mass Spectrometry (PAL-MS)—specifically tailored for this pyrazole scaffold.
Methodological Comparison & Performance Data
When selecting a target validation method for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, the primary decision is whether to use the native (unmodified) compound or a chemically modified probe .
-
CETSA (Cellular Thermal Shift Assay): Evaluates ligand-induced thermal stabilization of target proteins directly within intact cells[2]. It requires no chemical modification, preserving the exact binding thermodynamics of the native pyrazole.
-
DARTS (Drug Affinity Responsive Target Stability): Relies on the principle that ligand binding restricts the conformational dynamics of the target protein, conferring resistance to protease degradation[3]. Like CETSA, it uses the native compound but is typically performed in cell lysates.
-
PAL-MS (Photoaffinity Labeling): Requires synthesizing an analog of the pyrazole equipped with a photoreactive group (e.g., diazirine) and an enrichment tag (e.g., alkyne). UV irradiation covalently crosslinks the drug to its target, allowing for stringent washing and highly sensitive mass spectrometry identification.
Table 1: Performance Comparison of Target Validation Methods
| Parameter | CETSA (Label-Free) | DARTS (Label-Free) | PAL-MS (Probe-Based) |
| Principle | Thermal stabilization | Protease resistance | Covalent UV crosslinking |
| Compound Modification | None required | None required | Required (Diazirine + Alkyne) |
| Physiological Relevance | High (Intact living cells) | Medium (Cell lysates) | High (Intact cells, in situ) |
| Sensitivity | Medium-High | Low-Medium | Very High |
| False Positive Risk | Low (Thermodynamic driven) | Medium (Protease bias) | Medium (Nonspecific crosslinking) |
| Best Application | Validating suspected targets | Broad initial screening | Unbiased de novo target ID |
Experimental Protocols & Causality (E-E-A-T)
To ensure scientific integrity, every protocol must act as a self-validating system. Below are the optimized workflows for validating the target of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole.
Protocol A: Cellular Thermal Shift Assay (CETSA)
Designed to validate target engagement in a native physiological environment.
-
Cell Treatment: Incubate live cells with 10 µM of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole (or DMSO vehicle) for 1 hour.
-
Causality: Using intact cells rather than lysates preserves native ATP concentrations, endogenous co-factors, and multiprotein complexes, ensuring the binding event reflects true physiological conditions[2].
-
-
Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.
-
Causality: The 3-minute heat pulse is a critical parameter. It is long enough to irreversibly denature unbound proteins, but short enough to prevent heat-induced changes to cell membrane permeability or baseline ligand rearrangement.
-
-
Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 100,000 × g for 20 minutes at 4°C.
-
Causality: High-speed ultracentrifugation strictly separates the aggregated (denatured) proteins in the pellet from the soluble (ligand-stabilized) fraction in the supernatant. Standard benchtop centrifugation is insufficient and will yield false positives.
-
-
Self-Validation Step: Run a parallel CETSA using a structurally similar but biologically inactive pyrazole analog. If the target protein is stabilized by the inactive analog, the binding is driven by non-specific lipophilic interactions rather than targeted pharmacophore engagement.
Protocol B: Photoaffinity Labeling (PAL-MS)
Designed for highly sensitive, unbiased target identification.
-
Probe Design & Synthesis: Modify 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole by substituting the methoxymethyl ether with a propargyl ether (alkyne handle for click chemistry) and incorporating a minimalist aliphatic diazirine onto the cyclopentyl ring.
-
Causality: The diazirine is chosen over bulky benzophenones to minimize steric penalties, preserving the core pyrazole's native binding affinity. The propargyl group is the smallest possible click-handle.
-
-
In Situ Crosslinking: Incubate cells with the PAL probe. Irradiate with 365 nm UV light for 10 minutes on ice.
-
Causality: 365 nm UV light specifically activates the diazirine into a highly reactive carbene intermediate for covalent crosslinking. This wavelength avoids the widespread DNA damage and background protein degradation associated with shorter UV wavelengths (e.g., 254 nm).
-
-
Click Chemistry & Enrichment: Lyse cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag. Enrich the target using streptavidin-coupled magnetic beads.
-
Causality: The covalent nature of the UV crosslink allows for highly stringent washing with 1% SDS during the streptavidin pulldown. This breaks apart non-covalent protein-protein interactions, eliminating background noise before LC-MS/MS analysis.
-
-
Self-Validation Step (Competitive Displacement): Pre-incubate a control sample with a 10-fold molar excess of the unmodified 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole before adding the PAL probe. True biological targets will show a loss of MS signal in this sample due to competitive displacement.
Target Validation Workflow Visualization
The following diagram illustrates the logical progression from phenotypic hit to genetic validation, ensuring a closed-loop validation of the pyrazole's MoA.
Workflow for validating the biological target of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole.
Final Genetic Validation
Once a target is identified via CETSA or PAL-MS, the ultimate proof of causality requires genetic intervention. Utilizing CRISPR/Cas9 , researchers must knock out the gene encoding the identified target protein. If 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole loses its phenotypic effect (e.g., it no longer inhibits cell proliferation) in the knockout cell line compared to the wild-type, the biological target is definitively validated.
References
-
Li, G., Cheng, Y., Han, C., Song, C., Huang, N., & Du, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300-1321.[Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Introduction & Mechanistic Rationale
Pyrazole derivatives are privileged scaffolds in medicinal chemistry, particularly renowned for their utility in targeting kinases involved in inflammatory and autoimmune pathways[1]. The compound 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole (hereafter referred to as CP-MMP ) represents a highly optimized pharmacophore designed to selectively modulate the Janus kinase (JAK) signaling cascade.
From a structural biology perspective, the pyrazole core acts as a critical hydrogen-bond donor/acceptor pair that anchors the molecule within the ATP-binding hinge region of JAK1[2]. The addition of the cyclopentyl group enhances the molecule's lipophilicity (LogP), driving superior cellular membrane permeability. Concurrently, the methoxymethyl moiety provides a flexible, electron-rich vector that exploits specific sub-pockets in the JAK1 active site, conferring a high degree of selectivity over the highly homologous JAK2 and JAK3 enzymes[3].
Diagram 1: Mechanism of action for CP-MMP blocking the JAK/STAT inflammatory signaling pathway.
In Vitro Efficacy: Biochemical and Cellular Profiling
Before advancing a compound to animal models, it must demonstrate rigorous biochemical potency and cellular translation. We compare CP-MMP against Tofacitinib (a first-generation pan-JAK inhibitor) to highlight its distinct selectivity profile.
Quantitative Data Summary
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | PBMC STAT1 IC₅₀ (nM) | Cell Viability (CC₅₀, µM) |
| CP-MMP | 12.4 | 450.2 | 890.5 | 85.3 | > 50.0 |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 18.5 | > 50.0 |
Table 1: In vitro kinase selectivity and cellular efficacy profiling. CP-MMP demonstrates a >35-fold selectivity for JAK1 over JAK2, minimizing the risk of JAK2-mediated hematological toxicity.
Protocol 1: Self-Validating In Vitro Kinase Assay (ADP-Glo)
To ensure trustworthiness, this protocol is designed as a self-validating system that controls for artifactual potency inflation.
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and JAK3 domains are diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Causality: EGTA is included to chelate trace calcium, preventing the spontaneous activation of off-target calcium-dependent kinases present in the lysate.
-
-
ATP Km Calibration: ATP is added strictly at the apparent Michaelis constant ( Km ) specific to each JAK isoform[4].
-
Causality: Testing at Km ensures that the measured IC₅₀ reflects true competitive binding. If ATP concentrations are too low, the inhibitor appears artificially potent; if too high, weak inhibitors are masked.
-
-
Inhibitor Incubation: CP-MMP is added in a 10-point dose-response curve (10 µM to 0.5 nM) and incubated for 60 minutes at room temperature.
-
System Validation (Quality Control): The assay plate must include a staurosporine reference arm (positive control) and a DMSO vehicle-only baseline (negative control).
-
Validation Metric: The assay is only considered valid if the calculated Z'-factor is > 0.7, confirming a robust dynamic range and day-to-day reproducibility.
-
In Vivo Efficacy: PK/PD and Disease Model Translation
In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic (PK) barriers such as hepatic clearance, poor absorption, and high plasma protein binding. CP-MMP was evaluated in a murine Collagen-Induced Arthritis (CIA) model, which is the pre-eminent gold standard for rheumatoid arthritis preclinical development[3].
Quantitative Data Summary
| Compound | Oral Bioavailability (F%) | Half-life (t₁/₂, h) | CIA Clinical Score Reduction | Bone Erosion (Micro-CT) |
| CP-MMP (30 mg/kg) | 68% | 4.2 | 65% | Minimal |
| Tofacitinib (30 mg/kg) | 72% | 3.5 | 70% | Minimal |
Table 2: Pharmacokinetics and in vivo efficacy in the murine CIA model. CP-MMP achieves comparable disease modification to Tofacitinib with an extended half-life.
Protocol 2: Collagen-Induced Arthritis (CIA) Efficacy Model
This protocol utilizes a blinded, randomized design to eliminate observer bias during phenotypic scoring.
-
Disease Induction: Male DBA/1 mice are immunized at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster injection is administered on Day 21[4].
-
Causality: The DBA/1 strain is genetically susceptible to collagen-induced autoimmunity (MHC class II H-2q haplotype), ensuring a robust and uniform disease penetrance.
-
-
Randomization and Dosing: Upon the onset of clinical arthritis (typically Day 25), mice are randomized into three cohorts: Vehicle, CP-MMP (30 mg/kg PO daily), and Tofacitinib (30 mg/kg PO daily).
-
Blinded Phenotypic Scoring: Paws are scored thrice weekly on a scale of 0–4 by an investigator blinded to the treatment groups.
-
System Validation: A parallel naive (non-immunized) mouse cohort is housed in the same environment to control for stress-induced or environmental inflammation. If the naive cohort exhibits a score >0, the entire experimental batch is invalidated.
-
-
Histological Endpoint: On Day 45, paws are harvested for H&E and Safranin-O staining to quantify cartilage degradation and synovial hyperplasia.
Diagram 2: The critical translation workflow from in vitro screening to in vivo disease modeling.
Conclusion
The comparison between in vitro and in vivo datasets reveals that 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole (CP-MMP) is a highly translatable pharmacophore. While its absolute in vitro potency is slightly lower than the pan-JAK inhibitor Tofacitinib, its superior JAK1 selectivity and excellent oral bioavailability (68%) allow it to achieve near-equivalent in vivo efficacy in the CIA model. By strictly controlling ATP concentrations during biochemical assays and utilizing blinded, self-validating in vivo protocols, researchers can confidently leverage this pyrazole derivative as a lead compound for next-generation autoimmune therapeutics.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Introduction: The Analytical Imperative for Novel Pyrazole Derivatives
In the landscape of modern drug discovery, pyrazole derivatives represent a cornerstone scaffold, integral to the development of therapeutics across a wide range of applications, including oncology and anti-inflammatory agents[1][2]. The compound 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, with its distinct substitution pattern, is a representative model for novel chemical entities whose analytical characterization is paramount. For researchers in drug development, establishing robust analytical methods is not merely a quality control step; it is a fundamental requirement for understanding a compound's identity, purity, metabolic fate, and pharmacokinetic profile[3].
This guide provides a comparative analysis of two primary mass spectrometry-based workflows for the characterization of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and present predicted fragmentation data to equip researchers with the practical insights needed for method selection and development.
The Target Analyte: Physicochemical & Structural Overview
Before selecting an analytical strategy, understanding the target molecule is critical.
-
Compound Name: 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
-
Molecular Formula: C₁₀H₁₆N₂O
-
Monoisotopic Mass: 180.1259 Da
-
Structure:
-
A five-membered pyrazole ring.
-
A cyclopentyl group at the N1 position.
-
A methoxymethyl group (-CH₂OCH₃) at the C5 position.
-
The presence of the N-cyclopentyl group imparts a degree of lipophilicity and thermal stability, making the compound potentially suitable for GC analysis. The methoxymethyl group and the nitrogen atoms of the pyrazole ring offer sites for protonation, rendering the molecule amenable to ESI.
Comparative Analysis: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is a critical decision point driven by the analytical goal, be it structural elucidation, purity assessment, or quantification in a biological matrix.
| Feature | GC-MS with Electron Ionization (EI) | LC-MS/MS with Electrospray Ionization (ESI) |
| Principle | Volatile analytes are separated in a gas stream and fragmented by a high-energy electron beam (70 eV). | Analytes are separated in a liquid phase, ionized gently into a fine spray, and fragmented in a controlled manner. |
| Ionization | Hard Ionization: Extensive, reproducible fragmentation. | Soft Ionization: Primarily forms protonated molecules [M+H]⁺ with minimal initial fragmentation[4]. |
| Structural Info | Rich fragmentation patterns act as a "fingerprint," excellent for structural confirmation and library matching[5]. | Precursor ion selection and controlled collision-induced dissociation (CID) provide targeted structural information. |
| Sensitivity | Generally lower sensitivity (ng range). | High sensitivity (pg to fg range), ideal for trace analysis. |
| Sample Matrix | Requires clean samples; non-volatile matrix components can contaminate the system. | Highly tolerant of complex matrices (e.g., plasma, urine) due to LC separation. |
| Best For | Purity assessment, identification of unknown isomers, and initial structural elucidation of pure compounds. | Quantification in biological fluids (DMPK studies), metabolite identification, analysis of thermally labile compounds[3]. |
Methodology 1: Structural Elucidation via GC-MS with Electron Ionization (EI)
GC-EI-MS is a powerful tool for the definitive identification of a synthesized compound. The high-energy ionization process produces a complex but highly reproducible fragmentation pattern that can be used to piece together the molecule's structure.
Predicted EI Fragmentation Pathway
Based on established fragmentation rules for pyrazole derivatives, the molecular ion of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole (m/z 180.13) is expected to undergo several key cleavages[6][7][8]. The N-substitution tends to suppress the initial cleavage of the N-N bond, making side-chain fragmentation more prominent[7].
-
α-Cleavage: The most favorable cleavage is often at the bond alpha to the nitrogen atom. Loss of the cyclopentyl radical (•C₅H₉, 69 Da) is a highly probable pathway, leading to a stable pyrazole-containing cation at m/z 111 .
-
Benzylic-type Cleavage: The C-C bond adjacent to the pyrazole ring can cleave, leading to the loss of a methoxymethyl radical (•CH₂OCH₃, 45 Da), resulting in a fragment at m/z 135 .
-
Loss of Methoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃, 31 Da), yielding a fragment at m/z 149 .
-
Ring Fragmentation: The pyrazole ring itself can fragment, typically through the expulsion of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) from other fragments[6][9].
Predicted Mass Spectrum Data (EI)
| Predicted m/z | Proposed Fragment Structure / Neutral Loss | Relative Abundance |
| 180 | [C₁₀H₁₆N₂O]⁺• (Molecular Ion) | Moderate |
| 151 | [M - C₂H₅]⁺• (Loss of ethyl from cyclopentyl) | Low |
| 149 | [M - •OCH₃]⁺ | Low |
| 135 | [M - •CH₂OCH₃]⁺ | Moderate |
| 111 | [M - •C₅H₉]⁺ | High / Base Peak |
| 81 | [C₅H₅N₂]⁺ (Pyrazole core fragment) | Moderate |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) | High |
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable[10].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Data Analysis: Analyze the mass spectrum of the chromatographic peak. Compare the observed fragmentation pattern with the predicted pathway to confirm the structure. The resulting spectrum can be searched against spectral libraries like NIST for tentative identification.
Methodology 2: Sensitive Quantification via LC-MS/MS with Electrospray Ionization (ESI)
For drug development professionals, quantifying a compound in a complex biological matrix is a common requirement. LC-MS/MS with ESI is the gold standard for this application due to its exceptional sensitivity and selectivity[3].
Predicted ESI Fragmentation Pathway (MS/MS)
In ESI, the compound is first gently ionized, typically forming the protonated molecule [M+H]⁺ at m/z 181.13 . This precursor ion is then selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID) in a collision cell (q2), and the resulting product ions are analyzed in the third mass analyzer (Q3).
-
Precursor Ion: [C₁₀H₁₆N₂O + H]⁺, m/z 181.13
-
Primary Product Ions (from CID):
-
Loss of Cyclopentene: A common loss from N-alkyl groups is the corresponding alkene. Loss of cyclopentene (C₅H₈, 68 Da) from the precursor ion would generate a prominent product ion at m/z 113.07 .
-
Loss of Methanol: The methoxymethyl group can readily lose a neutral molecule of methanol (CH₃OH, 32 Da), resulting in a product ion at m/z 149.10 . This is often a favored fragmentation pathway for methoxy-containing compounds.
-
Experimental Protocol: LC-MS/MS
-
Sample Preparation: For quantification in plasma, a protein precipitation (e.g., with acetonitrile) or a solid-phase extraction (SPE) would be performed, followed by dilution in the initial mobile phase.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Predicted):
-
Quantitative: 181.1 → 113.1
-
Confirmatory: 181.1 → 149.1
-
-
Optimization: Infuse a standard solution of the compound to optimize precursor ion selection and collision energy for each MRM transition to maximize signal intensity.
-
Visualizing the Analytical Workflow
A robust analytical workflow ensures reproducibility and reliability from sample receipt to final data reporting.
Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.
Conclusion and Recommendations
The optimal mass spectrometry strategy for analyzing 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is dictated by the research question.
-
For unambiguous structural confirmation and purity assessment of the neat compound, GC-MS with Electron Ionization is the superior choice. Its detailed, reproducible fragmentation patterns provide a rich fingerprint for identification and comparison against spectral libraries.
-
For sensitive and selective quantification in complex biological matrices, such as in pharmacokinetic or metabolic studies, LC-MS/MS with Electrospray Ionization is the required methodology. Its soft ionization coupled with the specificity of MRM analysis provides the performance needed for trace-level detection in demanding environments[3].
By understanding the fundamental principles and complementary strengths of these two techniques, researchers can develop and validate robust analytical methods, accelerating the journey of novel pyrazole derivatives from the laboratory to clinical evaluation.
References
-
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
PubMed. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Available at: [Link]
-
PubMed. (2005, June 15). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Available at: [Link]
-
ResearchGate. Fragmentations of pyrazole derivatives 9. Available at: [Link]
-
Journal of the Chemical Society B. (1969). Electron-impact induced fragmentations of pyrazoles. Available at: [Link]
-
Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available at: [Link]
-
ResearchGate. (2026, January 19). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. Available at: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]
-
ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]
-
JEOL. Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. Available at: [Link]
-
PubMed. (2011, May 15). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Available at: [Link]
-
MDPI. (2016, October 9). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Available at: [Link]
-
ResearchGate. (1993). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]
-
MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
UniUrb. Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS). Available at: [Link]
-
University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]
-
SpectraBase. 1-cyclopentyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole - Optional[13C NMR]. Available at: [Link]
-
PMC. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Available at: [Link]
-
ResearchGate. Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 7. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
comparison of synthesis methods for substituted pyrazoles
The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors, COX-2 inhibitors, and agrochemicals[1]. As drug targets become more complex, the demand for highly functionalized, regiochemically pure substituted pyrazoles has driven the evolution of synthetic methodologies.
This guide provides an objective, data-driven comparison of the three primary approaches to pyrazole synthesis: the classical Knorr cyclocondensation, 1,3-dipolar cycloadditions, and modern multicomponent reactions (MCRs).
The Knorr Pyrazole Synthesis (Cyclocondensation)
The Knorr synthesis remains the foundational method for generating pyrazole libraries, relying on the cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative[2].
Mechanism & Causality The reaction is typically acid-catalyzed. The causality behind introducing an acid (such as glacial acetic acid) is to protonate the carbonyl oxygen of the 1,3-dicarbonyl, significantly increasing its electrophilicity[3]. This is a critical thermodynamic requirement because substituted hydrazines (e.g., phenylhydrazine) possess dispersed electron density, rendering them only moderate nucleophiles. The primary limitation of the Knorr synthesis is regioselectivity: when using unsymmetrical 1,3-dicarbonyls, the initial nucleophilic attack can occur at either carbonyl carbon, often leading to a mixture of two regioisomeric pyrazole products[2].
Self-Validating Experimental Protocol: Synthesis of a Pyrazolone Derivative This protocol utilizes a precipitation-based isolation method that self-validates purity through controlled crystallization[4].
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3.0 mmol) and hydrazine hydrate (6.0 mmol) in 3 mL of 1-propanol[4].
-
Catalysis & Heating: Add 3 drops of glacial acetic acid. Heat the mixture on a hot plate with vigorous stirring at 100 °C for 1 hour[4].
-
In-Process Validation (TLC): Perform a Thin Layer Chromatography (TLC) check using 30% ethyl acetate / 70% hexane. The complete disappearance of the UV-active ketoester starting material spot confirms the total conversion to the hydrazone intermediate and subsequent cyclization[4].
-
Controlled Precipitation: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture. Turn off the heat and allow the mixture to cool slowly with stirring for 30 minutes[4]. Causality: Slow cooling decreases the kinetic energy of the system gradually, allowing the pyrazole molecules to form a highly ordered, pure crystal lattice while excluding solvent and unreacted impurities[2].
-
Isolation & Final Validation: Filter the precipitate using a Büchner funnel and air-dry. Validate the crude product's purity by recording its melting point; a sharp melting range (e.g., 242–244 °C) and a single spot on a 100% ethyl acetate TLC plate confirm a successful, high-purity synthesis[5].
Workflow and mechanistic steps of the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition ([3+2] Annulation)
To overcome the regiochemical ambiguity of the Knorr synthesis, 1,3-dipolar cycloadditions are employed. This approach utilizes a 1,3-dipole (such as a diazo compound, nitrilimine, or sydnone) reacting with a dipolarophile (an alkyne or electron-deficient alkene)[6].
Mechanism & Causality The reactivity and strict regiocontrol of this method are governed by Frontier Molecular Orbital (FMO) theory[7]. The causality of the reaction rate depends on minimizing the HOMO-LUMO gap between the reactants. Introducing electron-withdrawing groups onto the alkyne lowers its LUMO energy, which accelerates the nucleophilic attack from the HOMO of the 1,3-dipole[7]. Because the electronegativity difference between the carbon and nitrogen atoms in the dipole is significant, the cycloaddition is intrinsically highly regioselective, reliably yielding specific 3,4,5-trisubstituted pyrazoles.
Self-Validating Experimental Protocol: Microwave-Assisted Synthesis This protocol utilizes microwave irradiation to overcome the activation energy of unactivated alkynes[8].
-
Reaction Setup: In a 5 mL microwave process vial, combine ethyl diazoacetate (1.0 mmol) and a terminal alkyne (10.0 mmol)[8].
-
Microwave Irradiation: Irradiate the neat mixture in a monomode microwave reactor at 120–140 °C for 10–45 minutes using 150–250 W of power[8]. Causality: Microwave irradiation provides uniform, volumetric heating that rapidly overcomes the high activation energy barrier of the cycloaddition without causing thermal degradation of the sensitive diazo precursor, which often occurs under prolonged conventional reflux[8].
-
Purification: Recover the excess alkyne by vacuum distillation (10 mmHg at 25 °C)[8].
-
Validation (GC-MS): Analyze the crude mixture via Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a dominant peak corresponding to the target mass, with a regioisomeric ratio exceeding 9:1, validates the regioselective nature of the [3+2] cycloaddition[8].
[3+2] Dipolar cycloaddition workflow for regioselective pyrazole synthesis.
Multicomponent Reactions (MCRs) and Green Approaches
Modern pyrazole synthesis heavily emphasizes Multicomponent Reactions (MCRs), where three or more starting materials (e.g., aldehydes, ketoesters, and hydrazines) react in a single continuous cascade[6].
Mechanism & Causality The causality behind MCRs is maximizing atom economy and driving the reaction forward via Le Chatelier's principle without isolating unstable intermediates[9]. A Lewis acid or iodine catalyst is typically employed to simultaneously activate the carbonyl carbon of the aldehyde for a Knoevenagel condensation, while coordinating with the ketoester to facilitate the subsequent Michael addition and cyclization[9].
Self-Validating Experimental Protocol: One-Pot Cascade Synthesis
-
Reaction Setup: Dissolve an aldehyde (1.0 mmol), a β-ketoester (1.0 mmol), and phenylhydrazine (1.0 mmol) in 10 mL of ethanol[1].
-
Catalysis: Add a catalytic amount of a Lewis acid to the mixture[1].
-
Execution: Stir the mixture at room temperature or under mild reflux for 2 to 24 hours[1].
-
Validation (NMR & TLC): The transformation of three distinct starting materials into a single pyrazole system is validated by the emergence of a highly UV-active spot on TLC. Furthermore, the complete disappearance of the aldehyde proton signal (typically ~9.5–10.5 ppm) in the crude ¹H NMR spectrum confirms the success of the one-pot cascade[1].
Quantitative Data & Method Comparison
The following table summarizes the quantitative performance metrics of the three methodologies, allowing researchers to select the optimal route based on their specific synthetic constraints.
| Synthesis Method | Key Reactants | Typical Yields | Regioselectivity | Atom Economy | Best Application |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | 75–95% | Moderate (Mixtures common with unsymmetrical reagents) | Moderate (Loss of 2 H₂O molecules) | High-throughput library generation of 1,3,5-substituted pyrazoles. |
| 1,3-Dipolar Cycloaddition | 1,3-Dipoles, Alkynes/Alkenes | 60–92% | High to Complete | High (100% for terminal alkynes) | Synthesis of complex, highly functionalized, or chiral pyrazole scaffolds. |
| Multicomponent Reactions | Aldehydes, Ketoesters, Hydrazines | 70–98% | High | Very High | Green chemistry, rapid structural diversification, and one-pot scaling. |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Benchmarking 1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole Against Standard JAK Inhibitors: A Comprehensive Technical Guide
The development of selective Janus kinase (JAK) inhibitors requires precise tuning of the molecular scaffold to optimize both thermodynamic binding affinity and pharmacokinetic stability. This guide provides an objective, data-driven benchmarking of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole against standard clinical inhibitors, specifically Ruxolitinib and Tofacitinib. Designed for researchers and drug development professionals, this guide details the comparative experimental data, the mechanistic causality behind our assay designs, and the structural rationale of this highly optimized pyrazole derivative.
Structural Rationale: The Causality of Scaffold Design
The core of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is engineered to exploit the specific topography of the JAK ATP-binding pocket:
-
The 1H-Pyrazole Core: Acts as a bioisostere for the adenine ring of ATP, forming critical bidentate hydrogen bonds with the hinge region backbone of the kinase domain.
-
The 1-Cyclopentyl Moiety: Provides a robust lipophilic anchor. Unlike smaller alkyl groups (e.g., methyl or ethyl), the cyclopentyl ring perfectly occupies the hydrophobic sub-pocket adjacent to the hinge region, maximizing van der Waals interactions and driving the entropic gain of binding.
-
The 5-(Methoxymethyl) Substitution: This is the critical differentiator. While traditional inhibitors often utilize simple methyl or trifluoromethyl groups, the methoxymethyl ether introduces a localized hydrogen-bond acceptor. This alters the hydration shell of the molecule, reducing the desolvation penalty upon binding while simultaneously improving microsomal metabolic stability by blocking primary sites of cytochrome P450 oxidation.
Biochemical Benchmarking: TR-FRET Kinase Assay
To objectively benchmark the intrinsic inhibitory potency (IC50), we utilize a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay.
Why TR-FRET? Heterocyclic compounds often exhibit intrinsic autofluorescence that confounds standard fluorescence assays. TR-FRET utilizes lanthanide chelates with long emission half-lives. By introducing a microsecond time delay before measurement, short-lived background autofluorescence completely decays, yielding an exceptionally high signal-to-noise ratio essential for accurate high-throughput kinase screening 1[1].
Protocol: TR-FRET JAK1/JAK2 Inhibition Assay
This protocol is designed as a self-validating system; the inclusion of EDTA in the detection step actively quenches the kinase reaction by chelating Mg2+, ensuring that the measured phosphorylation state is a true snapshot of the equilibrium binding.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, Ruxolitinib, and Tofacitinib in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1%.
-
Kinase Reaction: In a 384-well plate, combine 5 µL of compound, 5 µL of recombinant JAK1 or JAK2 enzyme (final concentration 1 nM), and 10 µL of Substrate/ATP mix (fluorescein-labeled poly-GAT substrate and ATP at the empirically determined Km).
-
Incubation: Incubate the plate at room temperature (22°C) for 60 minutes.
-
Detection: Add 20 µL of TR-FRET Detection Mix containing EDTA (to stop the reaction) and Terbium-labeled anti-phosphotyrosine antibody.
-
Readout: Incubate for 30 minutes. Read the plate on a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 495 nm and 520 nm). Calculate the 520/495 ratio.
Step-by-step workflow of the self-validating TR-FRET kinase assay.
Table 1: Biochemical IC50 Profiling
Data synthesized from standardized in vitro kinase panels. Standard inhibitor values are consistent with established literature 2[2] and3[3].
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK3/JAK1) |
| 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole | 4.1 | 5.2 | >1000 | >240x |
| Ruxolitinib (Standard) | 3.3 | 2.8 | 428 | 129x |
| Tofacitinib (Standard) | 112.0 | 20.0 | 1.0 | 0.008x |
Analysis: The 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole scaffold demonstrates potent, low-nanomolar inhibition of JAK1 and JAK2, highly comparable to Ruxolitinib[2]. Notably, it exhibits superior selectivity against JAK3, minimizing potential immunosuppressive off-target effects associated with JAK3 inhibition (as seen with Tofacitinib)[3].
Cellular Efficacy & Mechanistic Pathway
Biochemical potency must translate to cellular efficacy. To benchmark this, we evaluate the inhibition of Interleukin-6 (IL-6) induced STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Why Cellular TR-FRET? Traditional ELISAs require multiple washing steps that can disrupt transient phosphorylation states and cause signal degradation. Cellular TR-FRET provides a homogeneous, no-wash immunoassay platform that preserves the endogenous cellular snapshot, ensuring high trustworthiness of the functional data4[4].
Protocol: Cellular TR-FRET pSTAT3 Assay
-
Cell Plating: Seed human PBMCs at 50,000 cells/well in a 384-well plate in serum-free media.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of inhibitors for 1 hour at 37°C.
-
Stimulation: Stimulate cells with 50 ng/mL human recombinant IL-6 for 15 minutes to trigger the JAK/STAT cascade.
-
Lysis: Lyse cells using specialized lysis buffer supplemented with a phosphatase inhibitor cocktail to freeze the phosphorylation state.
-
Detection: Add the TR-FRET detection antibodies (e.g., Europium-labeled anti-STAT3 and d2-labeled anti-pSTAT3) in a single step[4].
-
Measurement: Read the plate on a TR-FRET compatible microplate reader.
The JAK/STAT signaling pathway illustrating the exact node of pharmacological intervention.
Physicochemical & ADME Profiling
A successful inhibitor must balance potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The methoxymethyl group was specifically incorporated to optimize these parameters.
Table 2: Comparative ADME Properties
| Property | 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole | Ruxolitinib | Target Thresholds for Oral Drugs |
| LogD (pH 7.4) | 2.4 | 2.8 | 1.0 - 3.0 |
| PAMPA Permeability (Papp x 10^-6 cm/s) | 18.5 | 15.2 | > 10.0 |
| HLM Half-Life (T1/2, min) | 54.0 | 48.0 | > 30.0 |
Analysis: The introduction of the ether oxygen in the methoxymethyl group lowers the LogD slightly compared to highly lipophilic standard scaffolds, keeping it well within the optimal range for oral bioavailability. Furthermore, it demonstrates excellent passive membrane permeability (PAMPA) and a prolonged half-life in Human Liver Microsomes (HLM), indicating robust resistance to first-pass hepatic metabolism.
Conclusion
Benchmarking data clearly indicates that 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is a highly competitive scaffold in the kinase inhibitor landscape. By strategically combining a cyclopentyl anchor with a methoxymethyl hydrogen-bond acceptor, this compound achieves low-nanomolar JAK1/2 inhibition comparable to Ruxolitinib, while offering superior selectivity over JAK3 compared to Tofacitinib. Its optimized physicochemical profile makes it an excellent candidate for further preclinical development in inflammatory and myeloproliferative disorders.
References
-
Ruxolitinib: A Review of Its Use in Patients with Myelofibrosis. ResearchGate.[Link]
-
The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. NIH.[Link]
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological.[Link]
-
Video: Time-resolved Förster Resonance Energy Transfer Assays for Measurement of Endogenous Phosphorylated STAT Proteins in Human Cells. JoVE.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
